Triptolide palmitate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H54O7 |
|---|---|
分子量 |
598.8 g/mol |
IUPAC 名称 |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate |
InChI |
InChI=1S/C36H54O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(37)40-32-34(23(2)3)29(42-34)30-36(43-30)33(4)20-19-24-25(22-39-31(24)38)26(33)21-27-35(32,36)41-27/h23,26-27,29-30,32H,5-22H2,1-4H3/t26-,27-,29-,30-,32+,33-,34-,35+,36+/m0/s1 |
InChI 键 |
IQUZWSRBSSSQQN-JMZYWKSWSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Triptolide Palmitate
For Researchers, Scientists, and Drug Development Professionals
Triptolide (B1683669), a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anticancer properties.[1][2][3] However, its clinical application is hampered by poor water solubility and significant toxicity. To address these limitations, the synthesis of triptolide prodrugs, such as triptolide palmitate, has been explored. This guide provides a comprehensive overview of a proposed synthesis method for this compound, its characterization, and the key signaling pathways it modulates.
Synthesis of this compound
The synthesis of this compound involves the esterification of the C-14 hydroxyl group of triptolide with palmitic acid. While a specific protocol for this compound is not extensively documented, a reliable synthesis can be adapted from established methods for creating other C-14 hydroxyl esters of triptolide.[4][5] The following protocol outlines a proposed method using palmitoyl (B13399708) chloride.
Experimental Protocol: Esterification of Triptolide with Palmitoyl Chloride
-
Materials:
-
Triptolide
-
Palmitoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve triptolide (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine or TEA (1.5 equivalents) to the solution.
-
Slowly add palmitoyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Caption: Workflow for the proposed synthesis of this compound.
Characterization of this compound
The successful synthesis of this compound must be confirmed through various analytical techniques. Below are the expected characterization data.
Table 1: Physicochemical and Spectroscopic Data for Triptolide and this compound
| Property | Triptolide | This compound (Predicted) |
| Molecular Formula | C₂₀H₂₄O₆ | C₃₆H₅₂O₇ |
| Molecular Weight | 360.4 g/mol | 596.8 g/mol |
| Appearance | White crystalline solid | White to off-white solid |
| Solubility | Poorly soluble in water | Expected to be highly lipophilic, soluble in organic solvents like DCM, chloroform (B151607), and DMSO. |
| ¹H NMR (CDCl₃, ppm) | See literature for specific shifts. | Expected to show characteristic signals for the triptolide backbone plus signals for the palmitate chain: a triplet around 2.3 ppm (-O-CO-CH₂-), a broad multiplet around 1.2-1.6 ppm (-(CH₂)₁₃-), and a terminal methyl triplet around 0.9 ppm (-CH₃). |
| ¹³C NMR (CDCl₃, ppm) | See literature for specific shifts. | Expected to show signals for the triptolide backbone plus signals for the palmitate chain, including a carbonyl carbon around 173 ppm. |
| Mass Spectrometry (ESI-MS) | m/z: 361.15 [M+H]⁺, 383.13 [M+Na]⁺ | m/z: 597.37 [M+H]⁺, 619.35 [M+Na]⁺ |
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Expected Result: this compound will have a longer retention time than triptolide due to its increased lipophilicity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instruments: 400 MHz or 500 MHz NMR spectrometer.
-
Analyses: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to confirm the structure and the site of esterification.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer for accurate mass determination.
-
Mode: Positive ion mode is typically used.
-
Expected Result: The observed mass should match the calculated mass of the protonated molecule ([M+H]⁺) or its sodium adduct ([M+Na]⁺).
-
Caption: Workflow for the characterization of synthesized this compound.
Signaling Pathways Modulated by Triptolide
This compound is expected to act as a prodrug, releasing triptolide within the body. Therefore, its biological activity will be mediated through the same signaling pathways as the parent compound. Triptolide exerts its effects by targeting multiple cellular processes.[2]
-
NF-κB Signaling Pathway: Triptolide is a potent inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a key regulator of inflammation and cell survival.[2] It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Triptolide has been shown to modulate the activity of key MAPK members such as ERK, JNK, and p38, often leading to the induction of apoptosis in cancer cells.
-
Apoptosis Pathways: Triptolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the activation of caspases.
Caption: Key signaling pathways modulated by triptolide.
Conclusion
The synthesis of this compound represents a promising strategy to enhance the therapeutic potential of triptolide by improving its drug-like properties. This guide provides a framework for its synthesis based on established esterification methods and outlines the necessary characterization techniques to confirm its identity and purity. Understanding the signaling pathways affected by its active form, triptolide, is crucial for elucidating its mechanism of action and guiding further drug development efforts. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
References
- 1. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Esterase-activatable and GSH-responsive Triptolide Nano-prodrug for the Eradication of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization, and Evaluation of Triptolide Cell-Penetrating Peptide Derivative for Transdermal Delivery of Triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptolide-Palmitate Formulations: A Technical Guide to Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide (B1683669), a potent diterpenoid triepoxide isolated from the thunder god vine (Tripterygium wilfordii), has garnered significant interest for its wide range of biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties. However, its clinical translation has been hampered by poor water solubility and significant toxicity. To address these limitations, researchers have explored the formulation of triptolide with fatty acids, such as palmitic acid, to enhance its therapeutic index. This technical guide provides a comprehensive overview of the chemical properties and structure of triptolide-palmitate based formulations, with a focus on solid lipid nanoparticles (SLNs). It also details relevant experimental protocols and explores the key signaling pathways affected by triptolide. It is important to note that "triptolide palmitate" does not typically exist as a distinct, stable chemical ester but rather as a formulation where triptolide is encapsulated within a lipid matrix composed of palmitic acid or its derivatives.
Chemical Structure of Triptolide
Triptolide is a complex molecule with the chemical formula C₂₀H₂₄O₆.[1] Its structure features a unique triepoxide and a five-membered unsaturated lactone ring, which are crucial for its biological activity.
Figure 1: Chemical Structure of Triptolide.
Triptolide-Loaded Solid Lipid Nanoparticles (SLNs) with Palmitic Acid
The primary approach to formulating triptolide with palmitic acid involves the preparation of Solid Lipid Nanoparticles (SLNs). In this system, triptolide is physically entrapped within a solid lipid core, which can be composed of palmitic acid among other lipids.
Physicochemical Properties of Triptolide-Loaded SLNs
The properties of triptolide-loaded SLNs can be tailored by varying the formulation and process parameters. Below is a summary of typical physicochemical properties reported in the literature.
| Property | Typical Value Range | Method of Analysis | Reference |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) | [1][2] |
| Zeta Potential | -20 to -40 mV | Dynamic Light Scattering (DLS) | [2] |
| Encapsulation Efficiency | 50 - 80% | High-Performance Liquid Chromatography (HPLC) | [1] |
| Drug Loading | 1 - 5% | High-Performance Liquid Chromatography (HPLC) | [1] |
Experimental Protocols
Preparation of Triptolide-Loaded Solid Lipid Nanoparticles (TP-SLNs) by Microemulsion Method
This protocol describes a common method for preparing triptolide-loaded solid lipid nanoparticles using a microemulsion technique.[1][2]
Materials:
-
Triptolide (TP)
-
Palmitic acid (or other solid lipids like Precirol® ATO 5, Compritol 888 ATO)
-
Surfactant (e.g., Cremophor RH 40)
-
Co-surfactant (e.g., Geleol™, sodium cholate)
-
Ultrapure water
-
Ice bath
Procedure:
-
Accurately weigh triptolide, palmitic acid, and any other lipid components.
-
In a heat-resistant beaker, melt the lipid mixture using a magnetic stirrer with a heating function to a temperature above the lipid's melting point (e.g., >85°C).
-
Add the weighed triptolide to the molten lipid and stir for 15 minutes to ensure complete dissolution.
-
In a separate beaker, heat the ultrapure water containing the surfactant and co-surfactant to the same temperature as the lipid phase.
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous magnetic stirring.
-
Continue stirring until a clear or slightly bluish, transparent microemulsion forms.
-
Maintain stirring for an additional 10 minutes.
-
Rapidly cool the hot microemulsion by transferring it to an ice water bath with a volume ratio of 1:5 (microemulsion to ice water) under continuous stirring.
-
The rapid cooling will cause the lipid to precipitate, forming solid lipid nanoparticles with entrapped triptolide.
-
The resulting TP-SLN dispersion can be stored at 4°C.
Characterization of TP-SLNs
Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute the TP-SLN dispersion with ultrapure water to an appropriate concentration. Measure the particle size (hydrodynamic diameter) and zeta potential at 25°C.
Encapsulation Efficiency (EE) and Drug Loading (DL) Determination by HPLC:
-
HPLC System: A standard HPLC system with a UV detector and a C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly employed.
-
Detection Wavelength: Triptolide can be detected at approximately 218-220 nm.
-
Procedure for EE:
-
Separate the unencapsulated triptolide from the TP-SLNs by ultracentrifugation or by using a centrifugal filter device (e.g., Amicon Ultra).
-
Measure the concentration of free triptolide in the supernatant/filtrate using the validated HPLC method.
-
To determine the total amount of triptolide, disrupt the nanoparticles in a known volume of the dispersion by adding a suitable solvent (e.g., methanol) to dissolve the lipid matrix and release the encapsulated drug.
-
Calculate the EE using the following formula: EE (%) = [(Total Triptolide - Free Triptolide) / Total Triptolide] x 100
-
-
Procedure for DL:
-
Lyophilize a known volume of the TP-SLN dispersion to obtain the total weight of the nanoparticles.
-
Determine the amount of triptolide in the lyophilized powder using the HPLC method after dissolving it in a suitable solvent.
-
Calculate the DL using the following formula: DL (%) = (Weight of Triptolide in Nanoparticles / Total Weight of Nanoparticles) x 100
-
Signaling Pathways and Mechanisms of Action
The biological effects of triptolide are mediated through its interaction with multiple cellular signaling pathways. The encapsulation of triptolide in palmitate-based nanoparticles is not expected to alter its fundamental mechanism of action at the molecular level, but rather to improve its delivery to target cells and reduce systemic toxicity.
Inhibition of NF-κB Signaling Pathway
A primary mechanism of triptolide's anti-inflammatory and anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] Triptolide can block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the active NF-κB p65 subunit to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
Caption: Triptolide inhibits the NF-κB signaling pathway.
Induction of Apoptosis via the Mitochondrial Pathway
Triptolide is a potent inducer of apoptosis in various cell types, particularly cancer cells.[6][7][8] One of the key mechanisms involves the mitochondrial (intrinsic) pathway of apoptosis. Triptolide can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.
Caption: Triptolide induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Cellular Uptake Studies
Understanding how triptolide-loaded nanoparticles are internalized by cells is crucial for optimizing their design. The following diagram outlines a general workflow for investigating the cellular uptake mechanisms.
Caption: Workflow for investigating cellular uptake of TP-SLNs.
Conclusion
The formulation of triptolide with palmitic acid, primarily in the form of solid lipid nanoparticles, represents a promising strategy to overcome the challenges of its poor solubility and high toxicity. This technical guide has provided an overview of the chemical properties and structural context of these formulations, along with detailed experimental protocols for their preparation and characterization. Understanding the physicochemical characteristics and the underlying mechanisms of action of triptolide-palmitate formulations is essential for the continued development of this potent natural product into a viable therapeutic agent. The provided methodologies and pathway diagrams serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide Attenuates Inflammatory Response in Membranous Glomerulo-Nephritis Rat via Downregulation of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line [frontiersin.org]
- 7. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Triptolide Palmitate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide (B1683669) is a potent diterpenoid triepoxide originally isolated from the traditional Chinese medicinal plant, Tripterygium wilfordii Hook F. It has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, immunosuppressive, and potent anti-cancer effects.[1][2][3][4] However, the clinical application of triptolide is hampered by its poor water solubility and significant multi-organ toxicity.[4][5][6]
Triptolide palmitate is a lipophilic prodrug of triptolide, designed to overcome these limitations. By masking the hydrophilic portions of the triptolide molecule with a palmitate ester, this formulation aims to improve the compound's pharmacokinetic profile and reduce systemic toxicity, potentially enhancing its therapeutic index. This guide provides an in-depth exploration of the core mechanism of action of the active compound, triptolide, which is released following administration of this compound.
Core Mechanism of Action: Covalent Inhibition of the TFIIH Complex
The primary and most well-characterized molecular target of triptolide is the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of the general transcription factor TFIIH.[1][2][7] TFIIH is a multi-protein complex essential for two fundamental cellular processes: transcription initiation by RNA Polymerase II (RNAPII) and nucleotide excision repair (NER) of damaged DNA.[1][8]
Triptolide forms an irreversible covalent bond with the Cys342 residue of the XPB subunit through its 12,13-epoxide group.[9] This covalent modification specifically inhibits the DNA-dependent ATPase activity of XPB, while leaving its DNA helicase function unaffected.[1][9] The inhibition of XPB's ATPase activity is the lynchpin of triptolide's mechanism, leading to a global shutdown of RNAPII-mediated transcription and impairment of the NER pathway.[1][2][10] This transcriptional blockade accounts for the majority of triptolide's diverse biological effects, as it prevents the expression of numerous short-lived proteins, including key regulators of inflammation, cell survival, and proliferation.[1][11]
Key Downstream Signaling Pathways
The global transcriptional repression induced by triptolide triggers profound effects on multiple critical signaling pathways that govern inflammation, cell survival, and proliferation.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and promotes cell survival by upregulating anti-apoptotic genes. Triptolide is a potent inhibitor of this pathway.[3][7] The transcriptional inhibition of short-lived mRNAs, including that of IκBα (the natural inhibitor of NF-κB), is a key mechanism. Furthermore, by inhibiting the general transcription machinery, triptolide prevents the NF-κB p65 subunit from activating the transcription of its target pro-inflammatory and anti-apoptotic genes, even after its translocation to the nucleus.[1][3][12] This leads to a powerful anti-inflammatory effect by reducing the production of cytokines like TNF-α, IL-1β, and IL-6.[7][12]
Induction of Apoptosis
Triptolide is a potent inducer of programmed cell death (apoptosis) in various cell types, particularly cancer cells.[3][13][14] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway : Triptolide disrupts the balance of the Bcl-2 family of proteins. It downregulates anti-apoptotic members like Bcl-2 and upregulates pro-apoptotic members like Bax.[13][14] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and the executioner caspase-3.[13][14]
-
Extrinsic Pathway : Some studies show that triptolide can increase the expression of death receptors like Fas on the cell surface.[14] Ligand binding to these receptors triggers the activation of caspase-8, which can then directly activate caspase-3.
The convergence of these pathways on caspase-3 leads to the cleavage of essential cellular substrates, such as PARP, and ultimately, cell death.[14]
Induction of Cell Cycle Arrest
Triptolide can halt cell proliferation by inducing cell cycle arrest, with the specific phase (G0/G1, S, or G2/M) being cell-type dependent.[13][15][16] This is achieved by altering the expression of key cell cycle regulators. Due to its inhibitory effect on transcription, triptolide decreases the levels of labile proteins like cyclins (e.g., Cyclin A, Cyclin E) and cyclin-dependent kinases (CDKs).[13][17] It can also inhibit the transcriptional activity of the E2F family of transcription factors, which are crucial for the G1/S transition.[15] Concurrently, triptolide can increase the expression of CDK inhibitors such as p21 and p27, further contributing to cell cycle arrest.[17]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of triptolide have been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) varies depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Effect Measured | Time (h) | IC₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | Cytotoxicity | 24 | < 30 |
| KG-1 | Acute Myeloid Leukemia | Cytotoxicity | 24 | < 30 |
| THP-1 | Acute Myeloid Leukemia | Cytotoxicity | 24 | < 30 |
| HL-60 | Acute Myeloid Leukemia | Cytotoxicity | 24 | < 30 |
| SKOV3 | Ovarian Cancer | Cytotoxicity | 24 | 38.26 ± 5.83 |
| 48 | 7.06 ± 1.13 | |||
| 72 | 3.4 ± 1.11 | |||
| A2780 | Ovarian Cancer | Cytotoxicity | 24 | 37.59 ± 5.61 |
| 48 | 7.83 ± 2.26 | |||
| 72 | 3.04 ± 1.29 | |||
| Ovcar8 | Ovarian Cancer | Cytotoxicity | 24 | 36.92 ± 3.96 |
| 48 | 10.93 ± 0.08 | |||
| 72 | 5.62 ± 0.34 | |||
| A549/TaxR | Lung Adenocarcinoma (Taxol-Resistant) | Proliferation | - | ~15.6 |
| Capan-1 | Pancreatic Cancer | Cell Viability | - | 10 |
| Capan-2 | Pancreatic Cancer | Cell Viability | - | 20 |
| SNU-213 | Pancreatic Cancer | Cell Viability | - | 9.6 |
| HeLa | Cervical Cancer | Proliferation | - | ~12 (average) |
| HeLa | RNA Synthesis | Transcription | - | 62 |
| TFIIH | (in vitro) | ATPase Activity | - | 200 |
Data compiled from multiple sources.[18][19][20][21][22]
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of triptolide.
Cell Viability / Cytotoxicity Assay (e.g., MTT or CCK-8)
This assay determines the concentration of triptolide that inhibits cell metabolic activity, serving as a proxy for viability and proliferation.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[23]
-
Treatment : Treat cells with a serial dilution of triptolide (e.g., 0-200 nM) and a vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 24, 48, or 72 hours).[23]
-
Reagent Addition : Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the substrate into a colored product.[23]
-
Data Acquisition : Measure the absorbance of the colored product using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against triptolide concentration and use non-linear regression to determine the IC₅₀ value.[24]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Lysate Preparation : Treat cells with triptolide for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[25][26]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[25]
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, p-IκBα, Cyclin E) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[22]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation : Treat cells with triptolide for 24-48 hours. Harvest the cells, including both adherent and floating populations.
-
Fixation : Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight to ensure proper fixation.[27]
-
Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[27][28]
-
Data Acquisition : Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis : Generate a histogram of DNA content. The fluorescence intensity corresponds to the amount of DNA: G0/G1 phase cells have 2N DNA content, G2/M phase cells have 4N, and S phase cells have an intermediate amount. Quantify the percentage of cells in each phase using cell cycle analysis software.
XPB ATPase Activity Assay
This in vitro assay directly measures the effect of triptolide on the enzymatic activity of its primary target.
-
Reagents : Prepare an assay buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM DTT), recombinant human XPB protein, ATP (spiked with radioactive [γ-³²P]ATP), and a single-stranded DNA cofactor.[11]
-
Reaction Setup : In a microcentrifuge tube, combine the assay buffer, ssDNA, and recombinant XPB protein. Add varying concentrations of triptolide or a vehicle control and pre-incubate.[11]
-
ATPase Reaction : Initiate the reaction by adding the ATP/[γ-³²P]ATP mixture. Incubate at 30°C for a set time (e.g., 30 minutes).[11]
-
Detection : Stop the reaction and separate the hydrolyzed free phosphate (B84403) ([³²P]Pi) from the unhydrolyzed ATP ([γ-³²P]ATP) using thin-layer chromatography (TLC).
-
Analysis : Quantify the amount of hydrolyzed phosphate using a phosphorimager. Calculate the percentage of ATPase activity relative to the vehicle control to determine the inhibitory effect of triptolide.[29]
Conclusion
This compound serves as a promising delivery vehicle for triptolide, a natural product with a powerful and multifaceted mechanism of action. The core of this mechanism is the irreversible covalent inhibition of the XPB subunit of the TFIIH complex.[1][2] This singular event triggers a cascade of downstream effects, most notably a global repression of gene transcription. This transcriptional blockade disrupts numerous oncogenic and pro-inflammatory signaling pathways, including NF-κB, and simultaneously induces robust apoptosis and cell cycle arrest in target cells.[3][30] A thorough understanding of these intricate molecular interactions is essential for the continued development of triptolide and its derivatives as next-generation therapeutic agents for cancer and inflammatory diseases.
References
- 1. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XPB, a subunit of TFIIH, is a target of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide-induced cell cycle arrest and apoptosis in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptolide abrogates growth of colon cancer and induces cell cycle arrest by inhibiting transcriptional activation of E2F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. rndsystems.com [rndsystems.com]
- 19. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triptolide inhibits epithelial ovarian tumor growth by blocking the hedgehog/Gli pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. bio-rad.com [bio-rad.com]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
Triptolide Palmitate: A Prodrug Approach to Harnessing the Potent Immunosuppressive Effects of Triptolide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptolide (B1683669), a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, is a natural product with exceptionally potent immunosuppressive and anti-inflammatory properties. Its clinical development, however, has been hampered by poor water solubility and significant multi-organ toxicity. Triptolide palmitate, a prodrug of triptolide, represents a strategic approach to overcome these limitations. This technical guide provides an in-depth overview of the immunosuppressive effects of triptolide, which are the basis for the therapeutic potential of this compound. The guide details the molecular mechanisms, effects on various immune cells, and impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Note: this compound is designed to be converted into the active compound, triptolide, within the body. Therefore, the immunosuppressive activity of this compound is mediated through the well-documented mechanisms of triptolide.
Introduction to Triptolide and the Rationale for this compound
Triptolide has demonstrated significant therapeutic potential in a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[1][2][3] Its powerful effects are attributed to its ability to modulate the activity of various immune cells and inhibit the production of pro-inflammatory mediators.[4] Despite its promise, the inherent toxicity and unfavorable physicochemical properties of triptolide have restricted its clinical application.[1][5]
This compound is a lipophilic ester prodrug of triptolide. This chemical modification is intended to improve the drug's pharmacokinetic profile, potentially leading to enhanced bioavailability and reduced systemic toxicity. The underlying principle is that this compound will be metabolized in vivo to release the active triptolide, which then exerts its immunosuppressive effects.
Mechanism of Immunosuppression by Triptolide
Triptolide exerts its immunosuppressive effects through a multi-faceted mechanism of action that involves the inhibition of key transcription factors, modulation of critical signaling pathways, and the induction of apoptosis in activated immune cells.
Inhibition of Transcription Factors
A primary mechanism of triptolide's action is the inhibition of the transcriptional activity of several key transcription factors that are crucial for the inflammatory and immune responses.[3][6] This includes:
-
Nuclear Factor-κB (NF-κB): Triptolide is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation and immunity.[7][8][9] It has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[10] This leads to the downregulation of numerous pro-inflammatory genes.
-
Activator protein-1 (AP-1): Triptolide has been shown to suppress the activity of AP-1, another critical transcription factor involved in the expression of inflammatory mediators.[8]
-
Nuclear Factor of Activated T-cells (NFAT): Triptolide can inhibit T-cell activation by interfering with NFAT-mediated transcription of genes such as Interleukin-2 (B1167480) (IL-2).[11]
Impact on Immune Cells
Triptolide affects a broad range of immune cells, contributing to its widespread immunosuppressive activity.
-
T Lymphocytes: Triptolide potently inhibits the proliferation of T lymphocytes in response to mitogens and antigens.[12][13] It achieves this by downregulating the expression of the IL-2 receptor, which is essential for T-cell proliferation.[12] Furthermore, triptolide can induce apoptosis in activated T cells, thereby reducing the population of effector T cells.[13]
-
B Lymphocytes: While the effect on B cells is less pronounced than on T cells, triptolide has been shown to inhibit the proliferation of Epstein-Barr virus-positive B lymphocytes.
-
Macrophages: Triptolide significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages stimulated with lipopolysaccharide (LPS).[6][14] This action helps to dampen the innate immune response and subsequent inflammation.
-
Dendritic Cells (DCs): Dendritic cells, as potent antigen-presenting cells, are also targeted by triptolide. It can inhibit the maturation and function of DCs, thereby impairing their ability to initiate adaptive immune responses.
Key Signaling Pathways Modulated by Triptolide
The immunosuppressive effects of triptolide are mediated through its interference with several crucial intracellular signaling pathways.
NF-κB Signaling Pathway
As mentioned, the inhibition of the NF-κB pathway is a cornerstone of triptolide's anti-inflammatory and immunosuppressive actions. By preventing the activation of NF-κB, triptolide blocks the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][9]
Caption: Triptolide inhibits the NF-κB signaling pathway at multiple points.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Triptolide has also been reported to modulate the MAPK signaling pathway, which is involved in a variety of cellular processes including inflammation and apoptosis.[3][15] Its effects on the different MAPK cascades (ERK, JNK, and p38) can be cell-type and stimulus-dependent.
Quantitative Data on the Immunosuppressive Effects of Triptolide
The following tables summarize key quantitative data from various studies on the immunosuppressive effects of triptolide.
Table 1: Inhibition of Cytokine Production by Triptolide
| Cell Type | Stimulus | Cytokine | IC50 | Reference |
| RAW264.7 Macrophages | LPS | TNF-α | <30 nM | [6] |
| RAW264.7 Macrophages | LPS | IL-6 | <30 nM | [6] |
| Human Bronchial Epithelial Cells | PMA, TNF-α, or IL-1β | IL-6 | ~20-50 ng/mL | [11] |
| Human Bronchial Epithelial Cells | PMA, TNF-α, or IL-1β | IL-8 | ~20-50 ng/mL | [11] |
Table 2: Inhibition of T-cell Proliferation by Triptolide
| Cell Type | Stimulus | IC50 | Reference |
| Molt-4 T-cell Leukemia | - | 15.25 nM | [10] |
| Jurkat T-cell Leukemia | - | 24.68 nM | [10] |
Experimental Protocols
This section outlines common experimental methodologies used to evaluate the immunosuppressive effects of triptolide.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess the cytotoxic and anti-proliferative effects of triptolide on immune cells.
-
Seed cells (e.g., lymphocytes, macrophages) in a 96-well plate.
-
Treat cells with varying concentrations of triptolide for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cytokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of specific cytokines in cell culture supernatants or serum.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants or serum samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Western Blotting for Signaling Pathway Analysis
-
Western Blot: To detect the expression and phosphorylation status of proteins in signaling pathways (e.g., NF-κB, MAPK).
-
Lyse treated cells to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target proteins (e.g., p-p65, IκBα).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and visualize the protein bands.
-
Caption: A generalized workflow for in vitro and in vivo studies of immunosuppressants.
Conclusion and Future Directions
Triptolide is a highly potent immunosuppressive agent with a well-defined mechanism of action that involves the inhibition of key transcription factors and signaling pathways in immune cells. This compound, as a prodrug of triptolide, holds significant promise for translating these potent effects into a viable therapeutic strategy for a variety of autoimmune and inflammatory diseases. Future research should focus on the detailed pharmacokinetic and pharmacodynamic characterization of this compound to confirm its conversion to triptolide in vivo and to evaluate its efficacy and safety profile in preclinical models of autoimmune diseases. The development of targeted drug delivery systems for triptolide and its derivatives also represents a promising avenue for enhancing therapeutic efficacy while minimizing off-target toxicity.[16][17]
References
- 1. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic applications and delivery systems for triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 10. Triptolide inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
- 12. Triptolide suppresses T-lymphocyte proliferation by inhibiting interleukin-2 receptor expression, but spares interleukin-2 production and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triptolide induces apoptotic death of T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research progress of triptolide-loaded nanoparticles delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptolide Palmitate: A Deep Dive into its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptolide (B1683669), a potent diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant interest for its profound anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical utility is hampered by poor water solubility, a narrow therapeutic window, and significant multi-organ toxicity. To mitigate these challenges, the development of prodrugs such as triptolide palmitate has been explored. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of triptolide and its prodrugs, with a specific focus on the conceptual advantages of a palmitate ester formulation. Due to a scarcity of publicly available data on this compound, this guide leverages extensive data on the parent compound, triptolide, to establish a foundational understanding and includes data on another triptolide prodrug as a comparative illustration.
Triptolide Pharmacokinetics: The Baseline
Understanding the pharmacokinetic profile of triptolide is crucial to appreciating the rationale behind the development of its prodrugs. Triptolide is characterized by rapid absorption and elimination.
Oral triptolide is absorbed quickly, with the maximum plasma concentration (Cmax) reached within approximately 10 to 15 minutes in rats.[1][2] However, it is also eliminated rapidly, with a short elimination half-life.[1][2] The oral bioavailability of triptolide in rats has been reported to be in the range of 63.9% to 72.08%.[2] Despite its good oral bioavailability, the rapid elimination and dose-dependent toxicity of triptolide present significant challenges for maintaining therapeutic concentrations while avoiding adverse effects.[1][2]
Table 1: Pharmacokinetic Parameters of Triptolide in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) | Oral (0.6 mg/kg) |
| Cmax (ng/mL) | 816.19 ± 34.44 | 293.19 ± 24.43 | - |
| Tmax (h) | - | ~0.17 | ~0.25 |
| AUC (ng·h/mL) | 486.3 ± 45.2 | 310.7 ± 33.1 | - |
| t½ (h) | - | 0.42 | 0.28 - 0.36 |
| Absolute Bioavailability (%) | - | 63.9 | 72.08 |
Data compiled from multiple sources.[1][2]
Triptolide Prodrugs: A Strategy to Enhance Therapeutic Index
The development of triptolide prodrugs aims to improve its pharmacokinetic profile, enhance its therapeutic index, and reduce its toxicity. One such example is the water-soluble derivative MC002, which is converted to triptolide in vivo. A pharmacokinetic study of MC002 in dogs following intravenous infusion demonstrated that the prodrug is rapidly converted to the active triptolide.[1] This study highlights a key principle of prodrug strategy: to modify the physicochemical properties of the parent drug for improved delivery and disposition, while ensuring efficient conversion to the active moiety at the target site.
Table 2: Pharmacokinetic Parameters of Triptolide Prodrug MC002 and Triptolide in Dogs Following Intravenous Infusion of MC002 (0.2 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |
| MC002 | 24.1 ± 11.2 | 0.5 | 11.2 ± 3.6 | 0.4 ± 0.1 |
| Triptolide | 33.7 ± 5.8 | 0.5 | 45.3 ± 12.1 | 1.4 ± 0.5 |
Data from a study on the triptolide prodrug MC002.[1]
Experimental Protocols: A Methodological Framework
The following outlines a typical experimental protocol for an in-vivo pharmacokinetic study of triptolide in rats, based on methodologies described in the cited literature.
Animal Models
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
Dosing and Administration
-
Intravenous (IV) Administration: Triptolide is dissolved in a suitable vehicle (e.g., a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline) and administered as a bolus injection into the tail vein.
-
Oral (PO) Administration: Triptolide is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of triptolide in plasma samples.[2]
-
Sample Preparation: Plasma samples are prepared using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to remove proteins and other interfering substances.[1]
-
Chromatography: Separation is achieved on a C18 reversed-phase column with an isocratic or gradient mobile phase.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as DAS (Drug and Statistics) or WinNonlin.
Visualizing Experimental and Biological Pathways
Experimental Workflow
Caption: Generalized workflow for an in-vivo pharmacokinetic study.
Triptolide's Impact on Signaling Pathways
Triptolide exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and cell proliferation. As this compound is a prodrug, it is expected that its active metabolite, triptolide, will interact with these same pathways.
Caption: Key signaling pathways modulated by triptolide.
Conclusion and Future Directions
The available data robustly characterize the pharmacokinetic profile of triptolide, revealing its rapid absorption and elimination. While this profile underscores the challenges of its clinical application, it also provides a clear rationale for the development of prodrugs like this compound. The goal of such a prodrug would be to alter the physicochemical properties to achieve a more favorable pharmacokinetic profile, potentially leading to sustained release, improved bioavailability, and reduced toxicity.
There is a clear and pressing need for dedicated pharmacokinetic and bioavailability studies on this compound. Such research would be instrumental in determining if this prodrug strategy can successfully overcome the limitations of the parent compound and unlock the full therapeutic potential of this potent natural product. Future investigations should focus on comprehensive pharmacokinetic profiling in relevant animal models, alongside rigorous safety and efficacy evaluations.
References
Early-Stage Discovery of Triptolide Palmitate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triptolide (B1683669), a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and anticancer activities.[1][2][3] However, its clinical application has been hampered by poor water solubility and significant toxicity.[2] To address these limitations, researchers have explored the synthesis of various triptolide derivatives, including triptolide palmitate, with the aim of improving its pharmacokinetic profile and reducing adverse effects. This technical guide provides an in-depth overview of the early-stage discovery of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of this compound Derivatives
The primary strategy for synthesizing this compound derivatives involves the esterification of the C-14 hydroxyl group of triptolide with palmitic acid. This modification is intended to increase the lipophilicity of the parent compound, potentially enhancing its absorption and altering its distribution in the body. While a specific, detailed protocol for this compound is not widely published, the synthesis can be achieved through established esterification methods.
One common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4] In this reaction, DCC activates the carboxylic acid group of palmitic acid, which is then susceptible to nucleophilic attack by the C-14 hydroxyl group of triptolide.
An alternative method involves the conversion of palmitic acid to its more reactive acyl chloride derivative, palmitoyl (B13399708) chloride, using a reagent such as thionyl chloride.[5] The resulting palmitoyl chloride can then react with triptolide in the presence of a base, such as pyridine (B92270), to form the desired ester.[6]
General Synthetic Scheme:
Triptolide + Palmitic Acid (or Palmitoyl Chloride) ⟶ Triptolide 14-Palmitate
Key Experimental Protocols
Synthesis of Triptolide 14-Palmitate (Exemplary Protocol)
This protocol is a generalized procedure based on common esterification methods. Optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for achieving high yields and purity.
Materials:
-
Triptolide
-
Palmitoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve triptolide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of palmitoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified triptolide 14-palmitate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and is commonly employed to determine the cytotoxic effects of novel compounds.[7]
Materials:
-
Cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Triptolide and this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (triptolide and its palmitate derivatives) in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Quantitative Data Presentation
While specific comparative data for a series of this compound derivatives is limited in the public domain, the following tables provide an example of how such data would be structured. The IC₅₀ values for triptolide against various cancer cell lines are well-documented and serve as a benchmark.[2][8]
Table 1: In Vitro Cytotoxicity of Triptolide and its Derivatives
| Compound | Cell Line | IC₅₀ (nM) |
| Triptolide | HT-3 (cervical cancer) | 26.77[2] |
| Triptolide | U14 (cervical cancer) | 38.18[2] |
| Triptolide Derivative (Hypothetical) | HT-29 (colon cancer) | Data not available |
| This compound (Hypothetical) | HT-29 (colon cancer) | Data not available |
| Triptolide | MCF-7 (breast cancer) | Data varies by study |
| This compound (Hypothetical) | MCF-7 (breast cancer) | Data not available |
Table 2: In Vivo Anti-Inflammatory Effects of a Triptolide-Palmitate Formulation
A study on triptolide and L-ascorbate palmitate co-loaded micelles in a collagen-induced arthritis (CIA) mouse model provides valuable in vivo data for a palmitate-containing formulation.[3]
| Treatment Group | Serum TNF-α Level | Serum IL-1β Level | Serum IL-6 Level |
| Control | High | High | High |
| Triptolide | Slightly Reduced | Slightly Reduced | Slightly Reduced |
| TP-VP NPs (Low Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TP-VP NPs (High Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
TP-VP NPs: Triptolide and L-ascorbate palmitate co-loaded nanoparticles. Data is qualitative based on the findings of the cited study.[3]
Signaling Pathways and Mechanisms of Action
Triptolide exerts its biological effects through the modulation of multiple signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being one of the most well-characterized mechanisms.[9][10][11] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Triptolide has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[10]
Caption: Inhibition of the NF-κB Signaling Pathway by Triptolide.
Experimental and Drug Discovery Workflow
The early-stage discovery of this compound derivatives follows a typical drug discovery workflow for natural products.[12] This process begins with the isolation and characterization of the lead compound, triptolide, followed by rational design and synthesis of derivatives to improve its properties. The synthesized compounds then undergo a series of in vitro and in vivo evaluations to assess their efficacy and safety.
References
- 1. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. graphviz.org [graphviz.org]
- 7. Synthesis, Characterization, and Evaluation of Triptolide Cell-Penetrating Peptide Derivative for Transdermal Delivery of Triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of the pharmacokinetic parameters of triptolide in rats based on endogenous molecules in pre-dose baseline serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of puerarin on the pharmacokinetics of triptolide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of triptolide, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Triptolide Palmitate and Lipid-Based Formulations for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triptolide (B1683669) (TP), a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-neoplastic activities.[1][2][3] Its therapeutic potential is significant for a range of conditions including rheumatoid arthritis, cancer, and other autoimmune diseases.[1][4] However, the clinical application of triptolide is severely hampered by its poor water solubility and high systemic toxicity, which can lead to damage in the liver, kidneys, heart, and reproductive systems.[5][6][7] To overcome these limitations, various nanoformulations have been developed to enhance its solubility, improve bioavailability, enable targeted delivery, and reduce toxicity.[8][9] This document provides a detailed overview of lipid-based formulations of triptolide, including those incorporating palmitate, for use in in vivo studies. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Triptolide: Mechanisms of Action and Signaling Pathways
Triptolide exerts its therapeutic effects by modulating multiple critical signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1] Understanding these pathways is crucial for designing effective drug delivery systems and evaluating their efficacy.
Anti-inflammatory and Immunosuppressive Pathways
Triptolide's potent anti-inflammatory effects are largely attributed to its ability to inhibit the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory responses.[1][10][11] It also interferes with other key inflammatory pathways, including the MAPK, STAT3, and TGF-β1/Smad pathways.[10][11]
Anticancer Pathways
In cancer cells, triptolide induces apoptosis, inhibits proliferation, and prevents metastasis by regulating pathways such as Akt/mTOR, Wnt/β-catenin, and p53.[1] It can also trigger protective autophagy through the CaMKKβ-AMPK signaling pathway, which can sometimes counteract its cytotoxic effects.[12]
Triptolide Lipid-Based Nanoformulations
To address the challenges of triptolide delivery, researchers have focused on lipid-based nanocarriers. These formulations encapsulate triptolide, improving its solubility and pharmacokinetic profile while reducing off-target toxicity.[8][13]
Formulation Types
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Modified liposomes, such as those with surface folate receptors, can target specific cells like activated macrophages in rheumatoid arthritis.[9]
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids, offering advantages like controlled release and protection of the encapsulated drug from degradation.[2][14]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that incorporate both solid and liquid lipids, creating a less-ordered lipid matrix. This structure increases drug loading capacity and reduces drug expulsion during storage compared to SLNs.[13]
-
Micelles: Self-assembling core-shell structures formed from amphiphilic molecules. Co-loading triptolide with L-ascorbate palmitate into micelles has been shown to synergistically treat arthritis while reducing oxidative stress.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative parameters of various triptolide nanoformulations reported in the literature.
Table 1: Physicochemical Properties of Triptolide Nanoformulations
| Formulation Type | Core Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| TP-VP NPs (Micelles) | L-ascorbate palmitate, Cholesterol | 154 ± 2 | -45.22 ± 0.92 | 71.36 ± 2.73 | 6.77 ± 0.99 | [17] |
| TP-NLCs | Compritol® 888 ATO, Capryol™ 90 | 231.8 | - | 71.6 | - | [13] |
| TP-SLNs | Compritol® 888 ATO | 179.8 ± 5.7 | - | 56.5 ± 0.18 | 1.02 ± 0.003 | [13][14] |
| FA+TPP-TP-Lips | Lipids, Folate, TPP | 99.28 ± 5.7 | +1.2 ± 0.08 | 74.37 ± 1.07 | - | [18] |
| TPL@MP-LP (Liposomes) | Lipids, Membrane Proteins | - | - | - | 5.62 ± 0.80 | [19] |
| TP-SLN Hydrogel | Tristearin glyceride, Lecithin | 123 ± 0.9 | -45 | - | - | [20] |
Table 2: Pharmacokinetic Parameters of Triptolide Formulations in Rats
| Formulation | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Free Triptolide | Oral (1 mg/kg) | 293.19 ± 24.43 | ~0.17 | - | 63.9 | [21] |
| Free Triptolide | IV (1 mg/kg) | 816.19 ± 34.44 | - | - | - | [21] |
| TP-NLCs | Oral | Lower than free TP | Delayed vs. free TP | Higher than free TP | - | [13] |
| TP-SLNs | Oral | Lower than free TP | Delayed vs. free TP | Higher than free TP | - | [13] |
Experimental Protocols
This section provides detailed protocols for the preparation of triptolide nanoformulations and their evaluation in in vivo models, based on methodologies described in the literature.
General Experimental Workflow
The development and testing of a triptolide nanoformulation typically follows a structured workflow from preparation to in vivo assessment.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The research on the anti-inflammatory activity and hepatotoxicity of triptolide-loaded solid lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticle and microemulsion for topical delivery of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fabrication of novel vesicles of triptolide for antirheumatoid activity with reduced toxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Folate-modified triptolide liposomes target activated macrophages for safe rheumatoid arthritis therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 11. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 12. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanostructured lipid carriers as a novel oral delivery system for triptolide: induced changes in pharmacokinetics profile associated with reduced toxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Optimization of Triptolide-Loaded Solid Lipid Nanoparticles for Oral Delivery with Reduced Gastric Irritation [mdpi.com]
- 15. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Triptolide Nano-Liposome with Mitochondrial Targeting for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane protein-chimeric liposome-mediated delivery of triptolide for targeted hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triptolide loaded solid lipid nanoparticle hydrogel for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Triptolide Palmitate Nanoformulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of triptolide (B1683669) palmitate nanoformulations. Triptolide, a potent diterpenoid triepoxide from the thunder god vine (Tripterygium wilfordii), exhibits significant anti-inflammatory, immunosuppressive, and anticancer activities. However, its clinical application is hampered by poor water solubility and systemic toxicity. Esterification of triptolide with palmitic acid to form triptolide palmitate increases its lipophilicity, making it a suitable candidate for encapsulation within lipid-based nanoformulations such as Solid Lipid Nanoparticles (SLNs). This nanoformulation approach aims to enhance the therapeutic efficacy of triptolide by improving its bioavailability, providing controlled release, and potentially reducing its systemic toxicity.
Synthesis of this compound
Objective: To synthesize this compound through esterification of triptolide with palmitic acid. This process increases the lipophilicity of triptolide, facilitating its incorporation into lipid-based nanocarriers.
Materials:
-
Triptolide
-
Palmitic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Protocol for Esterification of Triptolide:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve triptolide (1 equivalent) and palmitic acid (1.2 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: To the solution, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a general protocol for DCC/DMAP-mediated esterification. Optimization of molar ratios, reaction time, and temperature may be necessary for maximizing the yield of this compound.
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into Solid Lipid Nanoparticles (SLNs) to enhance its stability, provide controlled release, and improve its therapeutic index. The high-pressure homogenization method is a robust and scalable technique for SLN production.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Cofactor (optional, e.g., soy lecithin)
-
Ultrapure water
Protocol for High-Pressure Homogenization:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the this compound in the molten lipid to form a clear lipid phase.
-
Preparation of Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in ultrapure water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C for further characterization and use.
Caption: Workflow for the preparation of this compound SLNs.
Characterization of this compound Nanoformulations
Objective: To characterize the physicochemical properties of the prepared this compound SLNs to ensure quality, stability, and suitability for drug delivery.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Protocol:
-
Sample Preparation: Dilute the SLN dispersion with ultrapure water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the average particle size (Z-average) and PDI. For zeta potential, use the same instrument equipped with an electrode cell.
-
Data Analysis: Record the mean and standard deviation of at least three independent measurements.
| Parameter | Acceptable Range | Significance |
| Particle Size (Z-average) | 100 - 300 nm | Influences stability, cellular uptake, and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | > |±20| mV | A high absolute value suggests good colloidal stability due to electrostatic repulsion. |
Encapsulation Efficiency (EE) and Drug Loading (DL)
Protocol:
-
Separation of Free Drug: Separate the unencapsulated this compound from the SLNs by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C) using a centrifugal filter device (e.g., Amicon® Ultra).
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Quantification of Total Drug: Disrupt a known amount of the SLN dispersion with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to release the encapsulated drug, and then quantify the total amount of this compound by HPLC.
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Proposed HPLC Method for this compound Quantification (to be validated):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Approximately 218 nm (based on triptolide's absorbance).
-
Column Temperature: 25-30°C
Note: This HPLC method requires validation according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Typical Values |
| Encapsulation Efficiency (%EE) | > 80% |
| Drug Loading (%DL) | 1 - 10% |
In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the SLNs over time in a simulated physiological environment.
Protocol (Dialysis Bag Method):
-
Preparation: Place a known amount of the this compound SLN dispersion into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).
-
Release Medium: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions) at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Quantification: Analyze the concentration of this compound in the collected samples using the validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Application Notes and Protocols for the Analytical Quantification of Triptolide Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide (B1683669), a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical application is hampered by poor water solubility and significant toxicity. Triptolide palmitate, as a lipophilic prodrug, aims to overcome these limitations by improving the pharmacokinetic profile and potentially reducing toxicity. Accurate and reliable quantification of this compound is crucial for formulation development, pharmacokinetic studies, and understanding its mechanism of action.
These application notes provide detailed protocols for the analytical quantification of this compound, focusing on two primary strategies:
-
Indirect Quantification: Involves the chemical or enzymatic hydrolysis of this compound to triptolide, followed by the quantification of triptolide using well-established and highly sensitive methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Direct Quantification: Involves the analysis of the intact this compound molecule. While specific validated methods for this compound are not widely published, this section outlines a proposed approach based on the analysis of other lipophilic drug esters.
Part 1: Indirect Quantification via Hydrolysis to Triptolide
This approach is often preferred due to the availability of highly sensitive and validated analytical methods for triptolide in various biological matrices.
Quantitative Data Summary for Triptolide Analysis
The following tables summarize the performance of various published LC-MS/MS and HPLC methods for the quantification of triptolide. These methods are applicable after the hydrolysis of this compound.
Table 1: LC-MS/MS Methods for Triptolide Quantification
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] |
| Matrix | Rat Plasma, Microsomes, Cell Media | Rat Plasma | Blood, Urine, Hepatic Tissues |
| Linearity Range | 5 - 1000 ng/mL | 0.030 - 100 ng/mL | Not Specified (r > 0.9950) |
| LLOQ | 1.72 ng/mL | 0.030 ng/mL | 2 ng/mL or 2 ng/g |
| Accuracy | Within ±15% | -11.7% to -4.4% | 90.61% - 105.80% |
| Precision (Intra- & Inter-day) | < 15% | < 6.5% | < 12.58% |
| Recovery | > 80% | Consistent and reproducible | 61.08% - 102.98% |
| Internal Standard | Hydrocortisone | (5R)-5-hydroxytriptolide | Not Specified |
Table 2: HPLC Methods for Triptolide Quantification
| Parameter | Method 1 | Method 2[6] |
| Matrix | Pharmaceutical Formulations | Tripterygium total terpenoids tablets |
| Linearity Range | Not Specified | 0.742 - 59.4 µg/mL |
| Detection Wavelength | 219 nm | 255 nm |
| Recovery | Not Specified | 99.2% |
| RSD | Not Specified | 1.7% |
| Column | Pentafluorophenyl | Lichrospher CN |
Experimental Protocols
Protocol 1: Sample Preparation with Hydrolysis
This protocol describes the steps to hydrolyze this compound in a sample to triptolide for subsequent analysis.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) or pharmaceutical formulations containing this compound.
-
Enzymatic Hydrolysis (Recommended for Biological Samples):
-
To 100 µL of sample, add 50 µL of porcine liver esterase solution (in phosphate (B84403) buffer, pH 7.4).
-
Incubate the mixture at 37°C for 2 hours to ensure complete hydrolysis.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
-
Chemical Hydrolysis (for Pharmaceutical Formulations):
-
Dissolve the formulation in a suitable organic solvent.
-
Add 0.1 M sodium hydroxide (B78521) and incubate at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
-
Protein Precipitation (for Biological Samples):
-
After hydrolysis, vortex the sample vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS or HPLC analysis.
-
Protocol 2: LC-MS/MS Analysis of Triptolide
This protocol is based on a sensitive method for triptolide quantification in rat plasma.[3][4]
-
Chromatographic System: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Agilent 6470 triple quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Part 2: Direct Quantification of Intact this compound (Proposed Method)
Direct analysis of the lipophilic this compound requires modifications to standard triptolide protocols, particularly in chromatography and sample preparation.
Proposed Quantitative Parameters for this compound Analysis
The following table provides a set of proposed, realistic performance characteristics for a direct LC-MS/MS method for this compound. These are estimates and would require validation.
Table 3: Proposed LC-MS/MS Method Parameters for Intact this compound
| Parameter | Proposed Value |
| Matrix | Plasma, Pharmaceutical Formulations |
| Linearity Range | 1 - 500 ng/mL |
| LLOQ | 1 ng/mL |
| Accuracy | Within ±20% |
| Precision (Intra- & Inter-day) | < 15% |
| Recovery | > 75% |
| Internal Standard | Deuterated this compound or a structurally similar lipophilic compound |
Experimental Protocols
Protocol 3: Sample Preparation for Direct Analysis
This protocol uses liquid-liquid extraction (LLE) to isolate the lipophilic this compound.
-
Sample Aliquot: Take 100 µL of plasma or a dissolved formulation.
-
Internal Standard: Add the internal standard solution.
-
Extraction:
-
Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent with high organic content (e.g., 90% acetonitrile) for analysis.
-
Protocol 4: Proposed LC-MS/MS Method for Intact this compound
-
Chromatographic System: UPLC or HPLC system.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole.
-
Column: A C18 or C8 column with a longer carbon chain to retain the lipophilic analyte.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile or Methanol
-
-
Gradient: A gradient with a higher initial percentage of organic solvent and a slower ramp-up to elute the lipophilic compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI+ or Atmospheric Pressure Chemical Ionization (APCI).
-
Proposed MRM Transitions:
-
The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct of this compound. The product ions would need to be determined by infusion and fragmentation of a this compound standard. A likely product ion would correspond to the triptolide molecule after the loss of the palmitate chain.
-
Conclusion
The choice between indirect and direct quantification of this compound will depend on the specific research question and available resources. The indirect method, relying on the analysis of the active moiety triptolide, is well-supported by a wealth of validated, highly sensitive analytical methods. The direct method, while requiring more development and validation, provides crucial information on the intact prodrug's stability, pharmacokinetics, and distribution. The protocols and data presented here serve as a comprehensive guide for researchers to establish robust and reliable analytical methods for this compound quantification.
References
- 1. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Triptolide Palmitate for Targeted Oncology Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide (B1683669), a diterpenoid triepoxide extracted from the thunder god vine Tripterygium wilfordii, has demonstrated potent anti-tumor, immunosuppressive, and anti-inflammatory properties.[1][2][3] Its clinical application, however, is significantly hampered by its poor water solubility and high systemic toxicity.[1][2] To overcome these limitations, targeted drug delivery systems are being explored, with a focus on improving the therapeutic index of triptolide. One promising approach is the formulation of triptolide palmitate, a lipophilic prodrug of triptolide, into solid lipid nanoparticles (SLNs). This strategy aims to enhance bioavailability, facilitate targeted delivery to tumor tissues, and reduce off-target toxicity.
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded SLNs for targeted drug delivery in oncology research.
Mechanism of Action: Targeting Key Oncogenic Pathways
Triptolide exerts its anticancer effects by modulating multiple signaling pathways crucial for tumor cell proliferation, survival, and metastasis. The palmitate moiety in this compound enhances its lipophilicity, which can improve its incorporation into lipid-based nanocarriers. While specific studies on the signaling effects of the palmitate conjugate are limited, it is hypothesized to release active triptolide within the target cells, thereby inhibiting the same key pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation.[4][5][6] Triptolide has been shown to inhibit the NF-κB signaling cascade, leading to decreased expression of anti-apoptotic proteins and enhanced cancer cell death.[4][5]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.[7][8] Triptolide has been observed to suppress this pathway by promoting the degradation of β-catenin, a key downstream effector.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and triptolide-loaded solid lipid nanoparticles (TP-SLN). It is important to note that data for this compound-specific nanoformulations are limited, and some data presented here are for triptolide nanoformulations as a reference.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 7.5 |
| A549 | Lung Cancer | 6.4 |
Table 2: Pharmacokinetic Parameters of Triptolide and TP-SLN in Rats
| Parameter | Free Triptolide | Triptolide-Loaded SLN (TP-SLN) |
| Cmax (ng/mL) | 100.3 ± 40.7 | 40.1 ± 14.2 |
| Tmax (h) | 0.25 ± 0.11 | 0.79 ± 0.40 |
| AUC (0-t) (ng·h/mL) | 71.8 ± 20.4 | 100.8 ± 35.5 |
| MRT (0-t) (h) | 1.00 ± 0.17 | 1.81 ± 0.35 |
| Half-life (T1/2) (min) | 50.4 | Not explicitly stated for SLN |
Note: Data for TP-SLN are from a study using triptolide, not this compound. The half-life for free this compound is provided as a reference.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (TP-SLN)
This protocol is adapted from a microemulsion method for preparing triptolide-loaded SLNs.[9] Researchers should optimize the formulation based on their specific this compound characteristics.
Materials:
-
This compound
-
Lipids (e.g., palmitic acid, stearic acid)[9]
-
Surfactants (e.g., sodium cholate, Cremophor RH 40)[9]
-
Magnetic stirrer with heating
-
Ice bath
-
Ultrapure water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the lipid mixture (e.g., palmitic acid, stearic acid) in a beaker at a temperature above 85°C using a magnetic stirrer with heating.[9]
-
Add the desired amount of this compound to the molten lipid phase and stir until completely dissolved.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant(s) (e.g., sodium cholate) in ultrapure water and heat to the same temperature as the lipid phase (>85°C) with stirring.[9]
-
-
Formation of Microemulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous magnetic stirring.
-
Continue stirring for approximately 15 minutes until a clear, bluish, milky microemulsion is formed.[9]
-
-
Formation of SLNs:
-
Rapidly cool the hot microemulsion by pouring it into ice-cold water (at a 1:5 ratio of microemulsion to ice water) under stirring.[9]
-
The sudden temperature drop will cause the lipid to precipitate, forming the solid lipid nanoparticles.
-
-
Storage:
-
Store the resulting TP-SLN suspension at 4°C.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure to determine the cytotoxic effects of TP-SLN on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
TP-SLN suspension and empty SLNs (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the TP-SLN suspension and empty SLNs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted TP-SLN or empty SLN formulations. Include wells with untreated cells as a negative control.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of this compound and determine the IC50 value.
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo antitumor activity of TP-SLN. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft
-
TP-SLN suspension, free this compound, and vehicle control
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Tumor Cell Inoculation:
-
Subcutaneously inject an appropriate number of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.[10]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice into treatment groups (e.g., vehicle control, free this compound, TP-SLN).
-
-
Treatment Administration:
-
Administer the treatments via the desired route (e.g., intravenous, intraperitoneal). The dosage and frequency should be optimized in preliminary studies. For example, a dose of 250 µg/kg of triptolide has been used in some studies.[10]
-
-
Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors and weigh them.
-
Optionally, collect major organs for histological analysis to assess toxicity.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Conclusion
This compound formulated into solid lipid nanoparticles represents a promising strategy to enhance the therapeutic potential of triptolide in oncology. By improving its solubility, enabling targeted delivery, and potentially reducing systemic toxicity, TP-SLNs could pave the way for the clinical application of this potent anti-cancer agent. The protocols and data provided herein offer a comprehensive guide for researchers to further explore and develop this innovative drug delivery system. Further research is warranted to fully characterize this compound-specific nanoformulations and to establish their efficacy and safety in preclinical and clinical settings.
References
- 1. Solid lipid nanoparticle and microemulsion for topical delivery of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide loaded solid lipid nanoparticle hydrogel for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide reverses hypoxia-induced epithelial–mesenchymal transition and stem-like features in pancreatic cancer by NF-κB downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide enhances the sensitivity of pancreatic cancer PANC-1 cells to gemcitabine by inhibiting TLR4/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of triptolide on malignant peripheral nerve sheath tumours in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Triptolide Palmitate Cytotoxicity
Introduction
Triptolide (B1683669), a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] Its therapeutic potential is primarily linked to its ability to induce apoptosis in a wide range of cancer cells.[1][3] However, the clinical application of triptolide is hampered by its poor water solubility and significant systemic toxicity.[2] Triptolide palmitate, a lipophilic prodrug of triptolide, has been developed to improve its pharmacokinetic profile and reduce toxicity.[4]
These application notes provide detailed protocols for essential cell-based assays to evaluate the cytotoxicity of this compound. The described methods are fundamental for researchers in drug development and cancer biology to determine key parameters like IC50 values and to elucidate the compound's mechanism of action. The three primary assays covered are the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/PI staining for apoptosis detection.
Mechanism of Action: Triptolide-Induced Cell Death
Triptolide exerts its cytotoxic effects through a multi-faceted mechanism, primarily by inducing apoptosis.[1][5] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][6] Key molecular events include the inhibition of nuclear factor-κB (NF-κB) signaling, modulation of MAPK and Akt pathways, and suppression of heat shock protein 70 (HSP70).[5][7][8] Triptolide is also known to be a potent inhibitor of RNA polymerase, leading to a global transcription shutdown that contributes to its anti-proliferative effects.[5] The activation of caspases, particularly caspase-3 and caspase-9, is a central event, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[3][9]
Caption: Simplified signaling cascade of triptolide-induced apoptosis.
General Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of a compound like this compound involves several key stages, from initial cell culture to data analysis. This systematic approach ensures the generation of reliable and reproducible results. It is recommended to use multiple assays to obtain a comprehensive understanding of the cytotoxic mechanism.[10]
Caption: A stepwise workflow for in vitro cytotoxicity evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[11][12] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[11]
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][13] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[6][14]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[16]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Caption: A summary of the key steps in the MTT cell viability assay.
Protocol 2: Cell Membrane Integrity Assessment (LDH Assay)
Principle The Lactate (B86563) Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon cell lysis or when the plasma membrane is compromised.[18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like INT or WST) into a colored formazan product.[19] The amount of color formation is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[17]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is crucial to set up three types of controls:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
High Control (Maximum LDH Release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 10-15 minutes before the assay endpoint.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[17]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and a tetrazolium salt/diaphorase solution).
-
Incubation: Add 50-100 µL of the reaction mixture to each well containing the supernatant.[20] Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450-490 nm) using a microplate reader.[20]
-
Data Analysis:
-
Subtract the medium background reading from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Vehicle Control) / (High Control - Vehicle Control)] * 100
-
Caption: A summary of the key steps in the LDH cytotoxicity assay.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
Principle This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen time period (e.g., 48 hours).[14]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Caption: A summary of the key steps for apoptosis detection via flow cytometry.
Data Presentation: Triptolide Cytotoxicity
The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process (like cell proliferation) by 50%. The following table summarizes published IC50 values for the parent compound, triptolide , across various cancer cell lines. Note that IC50 values for this compound must be determined experimentally and may differ based on cell type and formulation.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Citation |
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [14] |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | [14] |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 | [14] |
| HL-60 | Acute Myeloid Leukemia | < 30 | 24 | [14] |
| Capan-1 | Pancreatic Cancer | 10 | Not Specified | [21][22] |
| Capan-2 | Pancreatic Cancer | 20 | Not Specified | [21][22] |
| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified | [21][22] |
| A549/TaxR | Taxol-Resistant Lung Cancer | 15.6 | 72 | [23] |
| MCF-7 | Breast Cancer | ~25 | 72 | [24] |
| MDA-MB-231 | Breast Cancer | ~50 | 72 | [24] |
Important Considerations for this compound
-
Nanoparticle Interference: Since this compound may be formulated as a nanoparticle or in a lipid-based delivery system, it is crucial to consider potential interference with standard assays.[25][26] For example, some nanoparticles can interact with MTT dye, leading to false results.[10] It is advisable to run controls with the delivery vehicle alone.
-
Multiple Assays: Relying on a single cytotoxicity assay can be misleading.[10] For instance, an agent might inhibit metabolic activity (measured by MTT) without immediately compromising membrane integrity (measured by LDH). Using a panel of assays that measure different endpoints (metabolism, membrane integrity, apoptosis) provides a more robust and reliable assessment of cytotoxicity.[10][26]
-
Cell Type Dependency: The cytotoxic effects of triptolide and its derivatives can vary significantly between different cell types.[25] Therefore, selecting cell lines that are relevant to the intended therapeutic application is essential for meaningful results.
-
Time and Dose Dependency: Cytotoxicity is typically both time- and dose-dependent.[6] Experiments should be designed to evaluate the effects of this compound across a range of concentrations and at multiple time points to fully characterize its cytotoxic profile.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 2. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triptolide induces apoptotic death of T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
Animal Models for Assessing Triptolide Palmitate Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide (B1683669), a diterpenoid triepoxide derived from the plant Tripterygium wilfordii Hook F, and its derivative, triptolide palmitate, have garnered significant interest for their potent anti-inflammatory, immunosuppressive, and anti-tumor activities. However, the clinical application of triptolide and its analogs is substantially hampered by a narrow therapeutic window and the risk of severe multi-organ toxicities.[1][2] Key target organs for triptolide-induced toxicity include the reproductive system, liver, kidney, and heart.[1][2] Robust and well-characterized animal models are therefore essential for the preclinical safety assessment of this compound and the development of strategies to mitigate its adverse effects.
These application notes provide an overview of the common animal models and experimental protocols used to evaluate the toxicity of this compound. The information is intended to guide researchers in designing and executing preclinical toxicity studies.
Key Toxicity Profiles of this compound
This compound administration in animal models has been shown to induce a range of toxicities, with the most prominent being:
-
Reproductive Toxicity: Triptolide is a well-documented reproductive toxicant in both males and females. In male rodents, it leads to decreased testis and epididymis weights, reduced sperm content and motility, and testicular atrophy.[3][4] In females, it can disrupt the estrous cycle and adversely affect follicular development.
-
Hepatotoxicity: Liver injury is a significant concern with triptolide administration. Animal studies have shown that triptolide can cause increases in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicative of hepatocellular damage.[1][5] Histopathological examinations often reveal liver necrosis and inflammatory cell infiltration.[5]
-
Nephrotoxicity: The kidneys are another target for triptolide-induced toxicity. Studies have reported that triptolide can induce renal injury, characterized by histopathological changes and alterations in kidney function markers.[6]
-
Cardiotoxicity: Evidence also suggests that triptolide can have toxic effects on the heart, although this is a less frequently reported toxicity compared to reproductive and liver toxicity.[7]
Animal Models for Toxicity Assessment
The most commonly used animal models for assessing the toxicity of this compound are rodents, specifically rats and mice.
-
Rats (Sprague-Dawley, Wistar): Rats are frequently used for reproductive toxicity studies due to their well-characterized reproductive cycle and the ease of assessing endpoints such as sperm parameters and estrous cyclicity.[3][4] They are also used in general toxicology studies to assess effects on the liver, kidneys, and other organs.
-
Mice (C57BL/6, ICR): Mice are often employed in hepatotoxicity and nephrotoxicity studies.[5][6] Their smaller size and shorter breeding cycle can be advantageous for certain study designs.
Quantitative Toxicity Data
The following tables summarize quantitative data from representative studies on the toxicity of triptolide in animal models. It is important to note that the vehicle, route of administration, and duration of treatment can significantly influence the observed toxicity.
Table 1: Reproductive Toxicity of Triptolide in Male Rats
| Animal Model | Triptolide Dose | Route of Administration | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 100, 200, 400 µg/kg/day | Oral (gastric infusion) | 8 weeks | Significant decrease in testis and epididymis weights at all doses. Cauda epididymis sperm content and motility decreased to near zero at all doses. | [3] |
| House Rat (Rattus rattus) | 20.45 mg/kg/day (in bait) | Oral | 5 days | 80.65% reduction in sperm motility and 75.14% reduction in sperm viability. 100% reduction in pregnancy rates when mated with untreated females. | [4] |
Table 2: Hepatotoxicity of Triptolide in Mice
| Animal Model | Triptolide Dose | Route of Administration | Duration | Key Findings | Reference |
| C57BL/6 Mice | 0.8 mg/kg | Oral (gavage) | 24 hours | Significant increase in serum ALT and AST levels. Severe liver necrosis with inflammatory cell infiltration observed in histopathology. | [5] |
| Mice | 500 µg/kg | Not specified | Acute | Caused liver injury. | [1] |
| Nrf2-/- Mice | 1.2 mg/kg | Intraperitoneal injection | Single dose | Aggravated liver injury and ferroptosis compared to wild-type mice. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the assessment of this compound toxicity.
Assessment of Male Reproductive Toxicity in Rats
1.1. Study Design
-
Animals: Sexually mature male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Control group (vehicle only).
-
This compound treatment groups (at least 3 dose levels).
-
-
Administration: this compound is typically dissolved in a suitable vehicle (e.g., corn oil, DMSO) and administered daily by oral gavage for a period of 4 to 8 weeks to cover the duration of spermatogenesis.
-
Endpoints: Body weight, food consumption, clinical signs of toxicity, organ weights (testis, epididymis, seminal vesicles, prostate), sperm analysis (motility, morphology, count), serum hormone levels (testosterone, LH, FSH), and histopathology of reproductive organs.
1.2. Sperm Motility and Morphology Analysis
-
Sample Collection: At the end of the treatment period, euthanize the animals. Immediately dissect the cauda epididymis and place it in a pre-warmed petri dish containing 1 mL of sperm motility medium (e.g., Ham's F10).
-
Sperm Motility:
-
Make several incisions in the cauda epididymis to allow sperm to disperse into the medium.
-
Incubate for 10-15 minutes at 37°C.
-
Place a 10 µL drop of the sperm suspension on a pre-warmed microscope slide and cover with a coverslip.
-
Examine under a phase-contrast microscope at 200x or 400x magnification.
-
Assess the percentage of motile sperm by counting at least 200 sperm in multiple fields. Motility can be categorized as progressive, non-progressive, or immotile. For more objective analysis, a Computer-Assisted Sperm Analysis (CASA) system can be used.[9]
-
-
Sperm Morphology:
-
Prepare a sperm smear on a microscope slide and allow it to air dry.
-
Fix the smear with a suitable fixative (e.g., methanol).
-
Stain the slide with a staining solution (e.g., Eosin-Nigrosin or Papanicolaou stain).
-
Examine at least 200 sperm under oil immersion (1000x magnification) and classify them as normal or abnormal (e.g., head defects, tail defects).
-
1.3. Serum Hormone Analysis (ELISA)
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia. Allow the blood to clot and centrifuge to obtain serum. Store serum at -80°C until analysis.
-
Procedure:
-
Use commercially available ELISA kits for the quantification of testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) in rat serum.
-
Follow the manufacturer's instructions for the specific kit. A general procedure is as follows:
-
Add standards and diluted serum samples to the wells of the antibody-coated microplate.
-
Incubate for the specified time.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
-
Calculate the hormone concentrations in the samples by comparing their absorbance to the standard curve.[10][11][12][13]
-
Assessment of Hepatotoxicity in Mice
2.1. Study Design
-
Animals: Adult male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Groups:
-
Control group (vehicle only).
-
This compound treatment groups (at least 3 dose levels).
-
-
Administration: Administer this compound daily by oral gavage or intraperitoneal injection for a specified period (e.g., 7, 14, or 28 days for sub-chronic studies, or a single high dose for acute studies).
-
Endpoints: Body weight, clinical signs, serum liver enzyme levels (ALT, AST), and histopathology of the liver.
2.2. Liver Function Tests (ALT and AST)
-
Sample Collection: Collect blood at the time of euthanasia and prepare serum as described above.
-
Procedure:
-
Use commercially available colorimetric or enzymatic assay kits for the determination of ALT and AST activities in serum.
-
Follow the manufacturer's protocol. A general procedure involves:
-
Adding serum samples and reagents to a microplate or cuvette.
-
Incubating for a specific time at a controlled temperature (e.g., 37°C).
-
Measuring the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH-coupled assays) using a spectrophotometer or microplate reader.
-
-
Calculate the enzyme activity (U/L) based on the rate of absorbance change and the molar extinction coefficient of the product.[14][15][16]
-
Histopathological Examination of Tissues
3.1. Tissue Processing
-
Fixation: Immediately after dissection, fix the tissues (e.g., testis, liver) in 10% neutral buffered formalin for 24-48 hours.
-
Dehydration: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%).
-
Clearing: Clear the tissues in xylene.
-
Infiltration and Embedding: Infiltrate the tissues with molten paraffin (B1166041) wax and then embed them in paraffin blocks.
3.2. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Staining:
-
Stain with Harris's hematoxylin solution for 3-5 minutes to stain the cell nuclei blue/purple.[18]
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water to turn the nuclei blue.
-
Counterstain with eosin Y solution for 1-3 minutes to stain the cytoplasm and extracellular matrix pink/red.[18]
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through ascending grades of alcohol.
-
Clear in xylene.
-
Mount a coverslip over the tissue section using a mounting medium.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate tissue morphology and identify any pathological changes such as necrosis, inflammation, atrophy, or apoptosis.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Triptolide-Induced Toxicity
Triptolide-induced toxicity is mediated by complex signaling pathways, primarily involving apoptosis and inflammation.
Caption: Triptolide-induced apoptosis signaling pathway.
Caption: Triptolide-mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow
Caption: General workflow for assessing this compound toxicity.
Conclusion
The assessment of this compound toxicity in animal models is a critical step in its preclinical development. The protocols and data presented here provide a framework for evaluating the potential adverse effects of this compound, with a focus on reproductive and hepatic systems. Careful study design, including the appropriate selection of animal models, dose levels, and endpoints, is essential for obtaining reliable and translatable safety data. Further research into the molecular mechanisms of this compound toxicity will be crucial for the development of safer therapeutic strategies.
References
- 1. The molecular pathogenesis of triptolide-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Male reproductive toxicity and toxicokinetics of triptolide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproductive Toxicity of Triptolide in Male House Rat, Rattus rattus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic alterations in triptolide-induced acute hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single-Cell Transcriptome Profiling of Triptolide-Induced Nephrotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide with hepatotoxicity and nephrotoxicity used in local delivery treatment of myocardial infarction by thermosensitive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide induces hepatotoxicity by promoting ferroptosis through Nrf2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sperm motility and morphology changes in rats exposed to cadmium and diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibl-international.com [ibl-international.com]
- 11. 4adi.com [4adi.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mmpc.org [mmpc.org]
- 15. abcam.com [abcam.com]
- 16. youtube.com [youtube.com]
- 17. pharm.ucsf.edu [pharm.ucsf.edu]
- 18. laboratorytests.org [laboratorytests.org]
- 19. molecular-machines.com [molecular-machines.com]
- 20. labmethods.org [labmethods.org]
- 21. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
Application Notes and Protocols: Developing Triptolide Palmitate Prodrugs for Enhanced Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptolide (B1683669), a diterpenoid triepoxide derived from the plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer activities.[1][2] However, its clinical application is hampered by poor water solubility and significant systemic toxicity.[3][4] To address these limitations, a prodrug strategy involving the conjugation of palmitic acid to triptolide to create triptolide palmitate has been explored. This modification aims to enhance the therapeutic index of triptolide by improving its pharmacokinetic profile and enabling targeted delivery. These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of this compound prodrugs, offering detailed protocols for researchers in the field of drug development.
Introduction
Triptolide exerts its biological effects through the regulation of multiple signaling pathways, including the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[5][6][7] By inhibiting these key inflammatory and cell proliferation cascades, triptolide can induce apoptosis and suppress tumor growth in various cancer models.[1][5] The development of prodrugs, such as this compound, represents a promising approach to harness the therapeutic potential of triptolide while mitigating its adverse effects.[4] This document outlines the methodologies for the synthesis and evaluation of these prodrugs.
Data Presentation
In Vitro Cytotoxicity of Triptolide and its Prodrugs
| Compound | Cell Line | IC50 (nM) | Reference |
| Triptolide | Pancreatic Cancer Cells | Varies (low nM range) | [8] |
| Triptolide | Colon Cancer Cell Lines | Varies (low nM range) | [9] |
| Triptolide | Ovarian Cancer Cells | Varies (low nM range) | [10] |
| Minnelide (water-soluble prodrug) | Ovarian Cancer Cells | Decreased cell viability | [11] |
| TP-P1 (water-soluble prodrug) | Acute Myeloid Leukemia Cells | Effective at low concentrations | [12] |
| Triptophan-conjugated TP prodrug | Pancreatic Cancer Cells | Enhanced cytotoxicity vs normal cells | [8] |
In Vivo Efficacy of Triptolide Prodrugs
| Prodrug | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| Minnelide | Pancreatic Cancer Xenograft | 0.15-0.6 mg/kg/day (oral or i.p.) | Significant decrease in tumor mass | [13] |
| Phosphonooxymethyl prodrug | Human Colon Adenocarcinoma Xenograft (HT-29) | 0.3 mg/kg (daily, i.p.) | Tumor reduction/elimination | [10] |
| TP-P1 | Human Acute Myeloid Leukemia Xenograft | 25 µg/kg | Tumor reduction | [12] |
| TP-P1 | Human Acute Myeloid Leukemia Xenograft | 100 µg/kg | Tumor elimination | [12] |
| nTPL-LBA (nano-prodrug) | Orthotopic Pancreatic Cancer Model | Not specified | Effective tumor eradication | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the esterification of triptolide with palmitic acid.
Materials:
-
Triptolide
-
Palmitoyl (B13399708) chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve triptolide in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
Slowly add a solution of palmitoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., pancreatic, colon, ovarian)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Triptolide and this compound stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of triptolide and this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of this compound on key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-ERK, anti-phospho-ERK, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells treated with this compound and control cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a solution with a suitable vehicle)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or oral route) at the predetermined doses and schedule. The control group should receive the vehicle.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: Triptolide inhibits key signaling pathways to reduce inflammation and proliferation, and induce apoptosis.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for the in vitro and in vivo evaluation of this compound prodrugs.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esterase-activatable and GSH-responsive Triptolide Nano-prodrug for the Eradication of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 6. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATB0,+-targeted delivery of triptolide prodrugs for safer and more effective pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 12. Discovery of a novel water-soluble, rapid-release triptolide prodrug with improved drug-like properties and high efficacy in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Triptolide Palmitate for Experimental Success
Welcome to the technical support center for triptolide (B1683669) palmitate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of triptolide palmitate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is precipitating out of my aqueous buffer during my in vitro experiment. What can I do?
A1: this compound is a highly lipophilic compound with very low aqueous solubility. Precipitation is a common issue. Here are several strategies to address this:
-
Use of Co-solvents: Initially dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[1][2] Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Employ Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F68 can be used to form micelles that encapsulate the this compound, thereby increasing its apparent solubility in aqueous solutions.[3]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules, effectively increasing their solubility.[4][5]
-
Lipid-Based Formulations: For cellular assays, consider formulating the this compound in a lipid-based delivery system such as liposomes or nanoemulsions.[6][7]
Q2: What is the best organic solvent to dissolve this compound for creating a stock solution?
A2: this compound, being a lipophilic ester, is expected to be soluble in a range of organic solvents. Based on the solubility of triptolide and other palmitate esters, the following solvents are recommended for creating a stock solution:
-
Dimethyl Sulfoxide (DMSO): Triptolide is soluble in DMSO, and fatty acids like palmitic acid also show solubility in DMSO.[1][8]
-
Ethanol: Triptolide and palmitic acid are both soluble in ethanol.[2][9]
-
Acetone, Benzene, Ether: Isopropyl palmitate is very soluble in these solvents.[10]
When preparing a stock solution, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved.
Q3: I am conducting an in vivo study in mice. How can I formulate this compound for administration?
A3: For in vivo studies, it is critical to use a biocompatible formulation that enhances solubility and bioavailability. Direct injection of a solution with a high concentration of organic solvent can cause toxicity. Recommended approaches include:
-
Lipid-Based Drug Delivery Systems: Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) are effective for oral or parenteral delivery of lipophilic drugs.[7][11]
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like PLGA can improve its solubility and provide sustained release.[12][13]
-
Micellar Solutions: Co-loading triptolide with amphiphilic molecules like L-ascorbate palmitate can form micelles that are suitable for in vivo use.[14][15][16]
Q4: Can I use Bovine Serum Albumin (BSA) to solubilize this compound for cell culture experiments?
A4: Yes, this is a common and effective method for delivering fatty acids and other lipophilic molecules to cells in culture.[17] Fatty acids are physiologically transported by albumin. By complexing this compound with BSA, you can increase its solubility in the cell culture medium and facilitate its uptake by cells. It is important to use a fatty acid-free BSA and to carefully control the molar ratio of this compound to BSA.
Quantitative Data: Solubility of Triptolide and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Triptolide | DMSO | ~11 mg/mL | [1] |
| Triptolide | Dimethyl Formamide (DMF) | ~12 mg/mL | [1] |
| Triptolide | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Palmitic Acid | Ethanol | High | [9][18] |
| Palmitic Acid | 2-Propanol | High | [9][18] |
| Palmitic Acid | Acetone | Moderate | [9][18] |
| Palmitic Acid | Hexane | High | [9][18] |
| Isopropyl Palmitate | Acetone, Benzene, Ether, Ethanol | Very Soluble | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of sterile, anhydrous DMSO or ethanol to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound-Loaded Liposomes
This protocol is adapted from methods used for triptolide.[6][19]
-
Lipid Film Hydration Method: a. Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent such as chloroform (B151607) or a chloroform-methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Size Extrusion: a. To obtain liposomes with a uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: a. Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 3: Solubilization of this compound with Bovine Serum Albumin (BSA) for Cell Culture
This protocol is based on methods for solubilizing palmitic acid.[17]
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium or PBS. Gently warm to 37°C to dissolve.
-
While vortexing the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired molar ratio (e.g., 2:1 to 6:1 this compound to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Sterile-filter the solution before adding it to your cell cultures.
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Triptolide [drugfuture.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Pulmonary delivery of triptolide-loaded liposomes decorated with anti-carbonic anhydrase IX antibody for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilities of Palmitic Acid in Pure Solvents and Its Mixtures | Semantic Scholar [semanticscholar.org]
- 10. Isopropyl Palmitate | C19H38O2 | CID 8907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and optimization of sustained release triptolide microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and optimization of sustained release triptolide microspheres [ideas.repec.org]
- 14. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Folate-modified triptolide liposomes target activated macrophages for safe rheumatoid arthritis therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Triptolide Palmitate Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of triptolide (B1683669) palmitate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of triptolide palmitate?
The primary challenges stem from the inherent properties of the starting material, triptolide, and the nature of the esterification reaction at an industrial scale. These include:
-
Instability of Triptolide: Triptolide possesses three epoxide rings and an α,β-unsaturated lactone, making it susceptible to degradation under harsh reaction conditions, particularly basic and strongly acidic environments.[1][2][3]
-
Low Natural Abundance of Triptolide: The starting material, triptolide, is extracted from the plant Tripterygium wilfordii in very low yields, making it a costly and precious resource.[4] This necessitates highly efficient and optimized synthetic routes to minimize waste.
-
Steric Hindrance: The C-14 hydroxyl group of triptolide is sterically hindered, which can impede the esterification reaction with a bulky fatty acid like palmitic acid, potentially leading to slow reaction rates and incomplete conversion.
-
Purification Challenges: The lipophilic nature of this compound and the potential for closely related impurities make purification on a large scale a significant hurdle. Standard laboratory techniques like column chromatography can be difficult and expensive to scale up.
-
Side Reactions: The presence of multiple reactive functional groups in the triptolide molecule can lead to undesired side reactions, complicating the purification process and reducing the overall yield.
Q2: What are the common methods for the esterification of triptolide with palmitic acid?
Two primary methods are generally employed for the synthesis of this compound:
-
Fischer Esterification: This method involves reacting triptolide with an excess of palmitic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed.
-
Acyl Chloride Method: A more reactive approach involves the use of palmitoyl (B13399708) chloride, the acid chloride derivative of palmitic acid. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl generated during the reaction.
Q3: How can the stability of triptolide be maintained during the synthesis?
Maintaining the integrity of the triptolide core is critical. Key considerations include:
-
Mild Reaction Conditions: Employing mild reaction temperatures and avoiding strong bases or acids is crucial to prevent the opening of the epoxide rings or hydrolysis of the lactone.[1][2][3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the molecule.
-
Solvent Selection: Using anhydrous, non-polar, aprotic solvents can help to stabilize the triptolide molecule. Chloroform has been noted as a solvent in which triptolide is very stable.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed. 2. Increase Reactant Concentration: For Fischer esterification, use a larger excess of palmitic acid. For the acyl chloride method, ensure a slight excess of palmitoyl chloride is used. 3. Optimize Temperature: While avoiding high temperatures that could degrade triptolide, a modest increase in temperature may improve the reaction rate. | Improved conversion of triptolide to this compound. |
| Degradation of Triptolide | 1. Use Milder Conditions: If using strong acid catalysts, consider switching to a milder catalyst or a lower concentration. For the acyl chloride method, use a hindered, non-nucleophilic base. 2. Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the ester product and degradation of triptolide. Use freshly distilled solvents and dry glassware. | Minimized formation of degradation byproducts and increased yield of the desired product. |
| Steric Hindrance | 1. Use an Activating Agent: For Fischer esterification, consider using a coupling agent like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) to activate the carboxylic acid. | Enhanced reactivity of palmitic acid, overcoming the steric hindrance at the C-14 position. |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Triptolide | 1. Optimize Reaction Stoichiometry: Use a slight excess of the palmitic acid derivative to ensure complete conversion of triptolide. 2. Selective Extraction: Due to the difference in polarity, a carefully designed liquid-liquid extraction protocol may help in separating the more polar unreacted triptolide from the lipophilic product. | A purer product stream with reduced levels of unreacted starting material. |
| Presence of Unreacted Palmitic Acid | 1. Base Wash: A dilute aqueous base wash (e.g., with sodium bicarbonate) can be used to remove unreacted palmitic acid by converting it to its water-soluble salt. Care must be taken to avoid hydrolysis of the ester product. | Removal of acidic impurities from the organic phase containing the product. |
| Formation of Side Products | 1. Recrystallization: this compound, being a solid, can potentially be purified by recrystallization from a suitable solvent system. This is a highly scalable purification technique. 2. Preparative Chromatography: While challenging to scale, preparative HPLC or flash chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system may be necessary for high-purity requirements. | Isolation of this compound with high purity, free from closely related side products. |
Experimental Protocols
General Protocol for Esterification using Palmitoyl Chloride
-
Preparation: Triptolide is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.
-
Addition of Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution. The amount of base should be at least stoichiometric to the palmitoyl chloride.
-
Addition of Acyl Chloride: Palmitoyl chloride (1.1-1.5 equivalents) is added dropwise to the cooled solution (typically 0 °C) to control the initial exothermic reaction.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or HPLC.
-
Work-up: The reaction is quenched with a dilute aqueous acid solution to neutralize the excess base. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is concentrated under reduced pressure and purified by a suitable method, such as recrystallization or chromatography.
Table 1: Hypothetical Quantitative Data for this compound Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Triptolide Input | 1.0 g | 1.0 kg |
| Palmitoyl Chloride | 1.2 equivalents | 1.15 equivalents |
| Solvent Volume | 50 mL | 45 L |
| Reaction Time | 4-6 hours | 8-12 hours |
| Crude Yield | ~95% | ~92% |
| Purity after Work-up | ~85% | ~80% |
| Final Yield after Purification | 75-80% | 70-75% |
| Final Purity (HPLC) | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for addressing low yield in this compound synthesis.
References
- 1. US20020099051A1 - Anticancer treatment using triptolide prodrugs - Google Patents [patents.google.com]
- 2. WO2015085447A1 - New triptolide derivatives and preparation method and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Triptolide Palmitate Dosage for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triptolide (B1683669) palmitate and related formulations in animal studies. Given the limited direct research on triptolide palmitate as a single agent, this guide draws heavily on the extensive data available for its parent compound, triptolide. This compound is often utilized in formulations to enhance the therapeutic index of triptolide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for triptolide in anti-inflammatory animal studies?
A1: For initial anti-inflammatory studies in mice, a common starting point for triptolide dosage ranges from 5 to 100 µg/kg/day, typically administered intraperitoneally.[1] For example, doses of 5, 10, and 15 µg/kg have been shown to effectively reduce inflammatory responses induced by lipopolysaccharide (LPS).[1] In some studies, a dose of 0.15 mg/kg (150 µg/kg) decreased TNF-α levels by 64% in mice challenged with LPS, while a 0.25 mg/kg dose almost completely eliminated TNF-α production.[1] It is highly recommended to conduct a pilot study to determine the optimal dose for your specific animal model and inflammatory trigger.
Q2: How should I choose the route of administration for my animal study?
A2: The selection of the administration route is contingent on your experimental objectives and the pharmacokinetic characteristics of the compound.
-
Intraperitoneal (i.p.) injection: This is a frequently used route in preclinical research due to its rapid absorption and systemic effects, making it suitable for many cancer and inflammation models.[1]
-
Intravenous (i.v.) injection: This route ensures 100% bioavailability and is ideal for acute toxicity studies or when precise plasma concentrations are required.[1]
-
Oral gavage (p.o.): This method is relevant for mimicking the clinical route of administration for many drugs. Triptolide has demonstrated rapid absorption after oral administration in rats.[1] However, this route can be associated with gastrointestinal toxicity.[1]
Q3: What are the common indicators of triptolide-related toxicity in rodents?
A3: Common signs of toxicity in rodents include weight loss, lethargy, ruffled fur, and gastrointestinal issues such as diarrhea.[1] On a biochemical level, elevated serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) can indicate liver damage.[1] Histopathological analysis may reveal damage to organs such as the heart, liver, and gastrointestinal tract.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No therapeutic effect observed. | The initial dose is too low for the specific animal model or disease state. | 1. Literature Review: Cross-reference your starting dose with published studies using similar models. 2. Dose Escalation: If the initial dose is well-tolerated, conduct a dose-escalation study by incrementally increasing the dose in different animal cohorts. |
| Significant toxicity or mortality. | The administered dose exceeds the maximum tolerated dose (MTD). | 1. Dose Reduction: Immediately lower the dosage in subsequent experiments. 2. MTD Study: Perform a dose de-escalation study to determine the MTD in your specific model. |
| High variability in response within the same treatment group. | Inconsistent drug formulation, administration technique, or underlying animal health issues. | 1. Formulation Check: Ensure the compound is properly dissolved and the vehicle is appropriate. 2. Standardize Administration: Ensure consistent and proper administration techniques. 3. Animal Health: Use animals from a reputable source and allow for proper acclimatization before the experiment. |
| Poor water solubility of the compound. | Triptolide and its derivatives can have low aqueous solubility, impacting bioavailability. | 1. Formulation Development: Consider using a co-solvent system or developing a nanoparticle-based delivery system. For instance, co-loading triptolide with L-ascorbate palmitate in micelles has been shown to enhance water solubility and reduce toxicity.[2][3] |
Quantitative Data Summary
Table 1: Effective Doses of Triptolide in Various Animal Models
| Animal Model | Disease/Condition | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Mice (C57BL/6) | LPS-induced inflammation | Intraperitoneal | 5-15 µg/kg/day | Attenuated inflammatory responses. | [1] |
| Mice (C57BL/6) | LPS-induced inflammation | Intraperitoneal | 150-250 µg/kg | Decreased TNF-α production. | [1] |
| Mice | Collagen-Induced Arthritis | Intravenous (in nanoparticle formulation) | 100-250 µg/kg | Alleviated arthritis symptoms and reduced toxicity compared to free triptolide. | [2] |
| Rats | Diabetic Cardiomyopathy | Not specified | 100-400 µg/kg/day | Improved left ventricular function and attenuated cardiac inflammation and fibrosis. | [4] |
| Mice | Diet-Induced Obesity | Oral (in food) | up to 10 µg/kg/day | Attenuated the development of insulin (B600854) resistance. | [5] |
Table 2: Pharmacokinetic Parameters of Triptolide in Rats
| Administration Route | Dose | Tmax (Time to max. concentration) | t1/2 (Elimination half-life) | Absolute Bioavailability | Reference |
| Oral | 0.6 mg/kg | Within 15 min | 16.81 - 21.70 min | 72.08% | [6] |
| Oral | 1.2 mg/kg | Within 15 min | 16.81 - 21.70 min | Not Reported | [6] |
| Oral | 2.4 mg/kg | Within 15 min | 16.81 - 21.70 min | Not Reported | [6] |
Table 3: Toxicity Profile of Triptolide in Animals
| Animal Model | Route of Administration | Observed Toxicities | Target Organs of Toxicity | Reference |
| Rodents | Not specified | Weight loss, lethargy, ruffled fur, diarrhea, elevated ALT/AST. | Heart, liver, gastrointestinal tract, hematopoietic system. | |
| Animals & Humans | Not specified | Organ injury. | Liver, kidney, testes, ovary, heart. | [7] |
Experimental Protocols
Protocol 1: Preparation of Triptolide and L-Ascorbate Palmitate Co-Loaded Micelles for In Vivo Studies
This protocol is adapted from a study that developed a nanoparticle platform to enhance the solubility and reduce the toxicity of triptolide.[2][3]
Materials:
-
Triptolide (TP)
-
L-ascorbate palmitate (VP)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Preparation of the Nanoparticle Solution:
-
Dissolve an appropriate amount of L-ascorbate palmitate (VP) in PBS to form a micellar solution.
-
Separately, dissolve triptolide (TP) in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
-
Loading of Triptolide:
-
Slowly add the triptolide solution to the L-ascorbate palmitate micellar solution while stirring continuously.
-
Continue stirring for a predetermined amount of time to allow for the encapsulation of triptolide within the micelles.
-
-
Purification:
-
To remove the organic solvent and any unloaded triptolide, dialyze the nanoparticle suspension against PBS using appropriate dialysis tubing.
-
Change the PBS buffer periodically to ensure complete removal.
-
-
Characterization:
-
Determine the particle size and zeta potential of the resulting nanoparticles using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated triptolide to determine the drug loading efficiency.
-
-
In Vivo Administration:
-
The purified nanoparticle suspension can then be administered to animals via the desired route (e.g., intravenous injection).
-
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol is a standard method for inducing an animal model of rheumatoid arthritis.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Male DBA/1J mice (8-10 weeks old)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Monitoring of Arthritis Development:
-
Beginning around day 24, monitor the mice daily for signs of arthritis, including paw swelling, redness, and joint stiffness.
-
Score the severity of arthritis using a standardized clinical scoring system.
-
-
Treatment Administration:
-
Once clinical signs of arthritis are evident, begin administration of the test compound (e.g., this compound formulation) according to the predetermined dosage and schedule.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of triptolide improve left ventricular function in a rat model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide Administration Alters Immune Responses to Mitigate Insulin Resistance in Obese States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of triptolide, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
stability issues of triptolide palmitate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triptolide (B1683669) palmitate, focusing on its stability challenges in aqueous solutions.
Troubleshooting Guide
Issue 1: Precipitation or Poor Solubility of Triptolide Palmitate in Aqueous Buffer
Symptoms:
-
Cloudy or milky appearance of the solution after adding this compound.
-
Visible particulate matter in the solution.
-
Low recovery of the compound in subsequent analytical measurements.
Possible Causes:
-
This compound is a highly lipophilic prodrug with very low aqueous solubility.
-
The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.
-
The use of an inappropriate co-solvent or an insufficient amount of it.
Solutions:
-
Co-solvent Selection:
-
Dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol (B145695) before adding it to the aqueous buffer.
-
Caution: The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in biological assays.
-
-
Formulation Strategies:
-
pH Adjustment:
-
While pH has a more significant impact on chemical stability, ensuring the pH of the buffer is compatible with any ionizable groups (if present in the formulation) can influence solubility.
-
Issue 2: Degradation of this compound During Storage or Experimentation
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
A decrease in the peak area of the parent compound over time.
-
Inconsistent or unexpected experimental results.
Possible Causes:
-
Hydrolysis of the Palmitate Ester: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, yielding triptolide and palmitic acid.
-
Degradation of the Triptolide Moiety: The core triptolide structure is known to degrade, particularly in basic and hydrophilic environments.[3][4] The degradation primarily involves the C12/C13 epoxy group and the C14 hydroxyl group.[3][4]
-
Enzymatic Degradation: If working with biological matrices (e.g., plasma, cell culture media), esterases can rapidly hydrolyze the palmitate ester.
Solutions:
-
pH Control:
-
Temperature Control:
-
Store stock solutions and experimental samples at low temperatures (2-8°C or -20°C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles.
-
-
Use of Freshly Prepared Solutions:
-
Prepare aqueous solutions of this compound immediately before use. Due to its instability, storing aqueous solutions for extended periods is not recommended.
-
-
Inhibition of Esterases:
-
In experiments involving plasma or cell lysates, consider the addition of esterase inhibitors if the hydrolysis of the prodrug is not the intended outcome.
-
-
Light Protection:
-
Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in an aqueous solution?
A1: The degradation of this compound is expected to occur through two main pathways:
-
Hydrolysis of the ester bond: This will release triptolide and palmitic acid.
-
Degradation of the triptolide core: The resulting triptolide can then degrade further into products like triptriolide (B12953136) and triptonide, which result from the opening of the epoxy rings.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: A water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol is recommended for preparing a concentrated stock solution. This stock can then be diluted into the aqueous buffer of choice.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. The ester linkage is prone to hydrolysis under both acidic and, more significantly, basic conditions. The triptolide moiety itself is most stable at a slightly acidic pH of 6.0 and degrades rapidly at a pH of 10.[3][4]
Q4: Can I expect this compound to be stable in cell culture media?
A4: this compound will likely exhibit limited stability in cell culture media due to two factors:
-
The physiological pH (around 7.4) of the media can promote hydrolysis.
-
The presence of esterases in serum-containing media can lead to enzymatic cleavage of the palmitate ester.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods.[5][6] These techniques can separate this compound from its degradation products (triptolide, triptriolide, etc.) and allow for their quantification.
Data Presentation
Table 1: Stability of Triptolide (Parent Compound) in Aqueous Solutions
| pH | Temperature (°C) | Half-life (t1/2) | Degradation Rate Constant (k) | Reference |
| 6.9 | 25 | 204 days | 1.4125 x 10⁻⁴ h⁻¹ | [3] |
| 6.0 | Room Temp | Slowest | - | [3] |
| 10.0 | Room Temp | Fastest | - | [3] |
Table 2: Physicochemical Properties of Triamcinolone (B434) Acetonide Palmitate (TAP) - An Analogous Lipophilic Prodrug
| Property | Value | Reference |
| Water Solubility | 0.10 µg/mL | [7] |
| Log P | 5.79 | [7] |
| Stable pH Range (aqueous) | 5.0 - 9.0 | [7] |
| Hydrolysis Kinetics | Pseudo-first-order | [7] |
| Half-life in Rat Plasma | 17.53 ± 6.85 hours | [7] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Buffers
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 6.0, 7.4, and 9.0).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
Analysis: Immediately analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of remaining this compound and the formation of degradation products.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t1/2) at each pH.
Protocol 2: HPLC Method for this compound Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at 218 nm.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a series of calibration standards of this compound and its expected degradation products in the mobile phase.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for stability testing.
References
- 1. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and optimization of sustained release triptolide microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of physicochemical properties and degradation kinetics of triamcinolone acetonide palmitate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Oral Triptolide Palmitate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral delivery of triptolide (B1683669) palmitate. The information provided is based on existing research on triptolide and strategies for formulating lipophilic prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is triptolide palmitate and why is it being investigated for oral delivery?
A1: Triptolide is a potent natural compound with significant anti-inflammatory, immunosuppressive, and anti-cancer properties.[1] However, its clinical application is hindered by poor water solubility and significant toxicity.[2][3] this compound is a lipophilic prodrug of triptolide, created by attaching palmitic acid to the triptolide molecule. This chemical modification is a strategy to enhance the oral bioavailability of triptolide by increasing its lipophilicity, which can improve its absorption through the gastrointestinal tract. The expectation is that once absorbed, the palmitate ester is cleaved by endogenous enzymes, releasing the active triptolide.
Q2: What are the main challenges in achieving good oral bioavailability with this compound?
A2: The primary challenges for the oral delivery of triptolide, and by extension this compound, include:
-
Poor Aqueous Solubility: Triptolide itself has very low water solubility, and while the palmitate ester increases lipophilicity, it does not inherently improve aqueous solubility, which is crucial for dissolution in the gastrointestinal fluids.[2][3]
-
First-Pass Metabolism: Triptolide is a substrate for cytochrome P450 3A4 (CYP3A4) enzymes, which are abundant in the liver and intestinal wall. This can lead to significant metabolism before the drug reaches systemic circulation.[2]
-
P-glycoprotein (P-gp) Efflux: Triptolide is recognized by the P-gp efflux pump, which actively transports the drug out of intestinal cells and back into the gut lumen, thereby reducing its net absorption.[2]
-
Toxicity: Triptolide exhibits multi-organ toxicity, which necessitates formulation strategies that not only improve bioavailability but also minimize systemic exposure and off-target effects.[2][3]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of oral this compound delivery:
-
Nanoformulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles can improve its solubility and dissolution rate, protect it from enzymatic degradation, and potentially bypass P-gp efflux.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like this compound.
-
Co-administration with Bioavailability Enhancers: Co-formulating this compound with inhibitors of CYP3A4 or P-gp can increase its systemic exposure. For instance, grapefruit juice has been shown to increase the bioavailability of triptolide.[2]
-
Prodrug Approach: The use of this compound is itself a prodrug strategy. Further modifications to the prodrug moiety could be explored to optimize its release profile and targeting.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Studies
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution of this compound | 1. Particle Size Reduction: Micronize or nano-size the this compound powder to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate. 3. Utilize Solubilizing Excipients: Incorporate surfactants, cyclodextrins, or other solubilizing agents into the formulation. |
| Extensive First-Pass Metabolism | 1. Co-administer a CYP3A4 Inhibitor: Include a known CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) in the formulation or as a co-treatment in animal studies to assess the impact on bioavailability. 2. Lymphatic Targeting: Formulate this compound in a lipid-based system (e.g., SEDDS, NLCs) to promote lymphatic absorption, which can partially bypass the liver and reduce first-pass metabolism. |
| Significant P-gp Efflux | 1. Incorporate a P-gp Inhibitor: Use excipients with known P-gp inhibitory activity (e.g., Tween 80, Pluronic block copolymers) in the formulation. 2. Co-administer a P-gp Inhibitor: Conduct studies with a potent P-gp inhibitor like verapamil (B1683045) to confirm the role of P-gp in limiting absorption. |
| Incomplete Release of Triptolide from the Prodrug | 1. In Vitro Enzymatic Hydrolysis Assay: Perform in vitro studies using liver microsomes or esterase solutions to confirm that triptolide is efficiently released from the palmitate prodrug. 2. Modify Prodrug Linker: If release is too slow, consider synthesizing alternative prodrugs with different ester linkers that may be more susceptible to enzymatic cleavage. |
Issue 2: Formulation Instability (e.g., Particle Aggregation, Drug Precipitation)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Physical Stability of Nanoformulations | 1. Optimize Surfactant/Stabilizer Concentration: The type and concentration of surfactants or stabilizers are critical for the stability of nanoparticles. Systematically screen different options and concentrations. 2. Measure Zeta Potential: For colloidal systems, a zeta potential of at least ±30 mV is generally required for good electrostatic stability. Adjust the formulation to achieve this. 3. Lyophilization: For long-term storage, consider lyophilizing the nanoformulation with a suitable cryoprotectant. |
| Drug Crystallization in Amorphous Formulations | 1. Select Appropriate Polymer: The choice of polymer in a solid dispersion is crucial. Polymers that have good miscibility with the drug and a high glass transition temperature can prevent crystallization. 2. Control Humidity: Store the formulation in a low-humidity environment, as moisture can act as a plasticizer and promote crystallization. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for preparing SLNs of lipophilic drugs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., soy lecithin)
-
Distilled water
Method (High-Shear Homogenization and Ultrasonication):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the melted lipid phase.
-
Heat the aqueous phase containing the surfactant and co-surfactant to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for 3-5 minutes to form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The resulting SLN dispersion can be further purified by filtration or centrifugation if necessary.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS)
-
Zeta Potential: Laser Doppler Anemometry
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Ultracentrifugation to separate the SLNs from the aqueous phase, followed by quantification of the free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
Protocol 2: In Vitro Drug Release Study
Method (Dialysis Bag Method):
-
Place a known amount of the this compound formulation (e.g., SLN dispersion) into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Oral Triptolide in Rats
| Parameter | Value | Reference |
| Dose (mg/kg) | 0.6 | [5] |
| Cmax (ng/mL) | - | - |
| Tmax (min) | ~15 | [5] |
| t1/2 (min) | 16.81 - 21.70 | [5] |
| Absolute Bioavailability (%) | 72.08 | [5] |
Table 2: Formulation Parameters for Triptolide-Loaded Nanoparticles (Example)
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Triptolide-L-ascorbate palmitate co-loaded micelles | ~154 | 0.112 | -45.22 | - | [6] |
Visualizations
Caption: Experimental workflow for developing and evaluating oral this compound formulations.
References
- 1. The Study of Cellular Mechanism of Triptolide in the Treatment of Cancer, Bone Loss and Cardiovascular Disease and Triptolide's Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of triptolide, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of triptolide palmitate
Welcome to the technical support center for triptolide (B1683669) palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of triptolide palmitate in pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target effects?
Triptolide is a potent anti-inflammatory and immunosuppressive agent, but its clinical use is limited by a narrow therapeutic window and significant multi-organ toxicity.[1][2] this compound is a prodrug of triptolide, designed to improve its pharmacokinetic profile. However, the active form, triptolide, can cause a range of off-target toxicities. The primary organs affected include the liver, kidneys, and reproductive system.[3][4][5] Cellular level toxicities encompass mitochondrial disruption, oxidative stress, and apoptosis.[4][5]
Q2: What are the main strategies to minimize the off-target effects of triptolide and its derivatives like this compound?
The principal strategies focus on enhancing the targeted delivery of the drug to the site of action, thereby reducing its exposure to healthy tissues.[1][6] These strategies include:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating triptolide or its derivatives in nanoparticles, such as solid lipid nanoparticles (SLNs), liposomes, and polymeric micelles, can improve solubility, provide sustained release, and enhance targeted delivery.[2][7][8]
-
Antibody-Drug Conjugates (ADCs): Conjugating triptolide to a monoclonal antibody that targets a specific antigen on diseased cells allows for highly selective drug delivery.[9][10][11]
-
Prodrug Approach: this compound itself is a prodrug strategy. Further modifications and formulations can be explored to optimize its release profile.[6]
-
Combination Therapy: Using triptolide in combination with other agents can potentially reduce the required therapeutic dose and, consequently, its toxicity.[12][13]
Q3: How do nanoparticle formulations help in reducing toxicity?
Nanoparticle formulations can reduce the toxicity of triptolide in several ways:[2][7][8]
-
Improved Solubility and Bioavailability: Triptolide is poorly water-soluble. Nanoparticle encapsulation enhances its solubility and bioavailability, allowing for lower effective doses.[2][14]
-
Controlled and Sustained Release: Nanocarriers can be engineered to release the drug in a controlled manner over time, preventing high peak concentrations in the bloodstream that are often associated with toxicity.[15][16]
-
Passive and Active Targeting: Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect (passive targeting).[2][7] Furthermore, their surface can be modified with ligands (e.g., antibodies, folate) to actively target specific cells or tissues, further increasing drug concentration at the desired site and minimizing systemic exposure.[7][17]
Troubleshooting Guides
Problem 1: High in-vivo toxicity despite using a nanoparticle formulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal nanoparticle characteristics | Verify the particle size, polydispersity index (PDI), and zeta potential of your formulation. Inconsistent or large particle sizes can lead to rapid clearance by the reticuloendothelial system and off-target accumulation. |
| Premature drug release | Conduct in-vitro drug release studies under physiological conditions (pH 7.4) and, if relevant, at the target site's specific pH (e.g., acidic tumor microenvironment) to ensure the formulation provides sustained release. |
| Lack of targeting efficiency | If using an actively targeted formulation, confirm the binding affinity of the targeting ligand to its receptor. Assess the cellular uptake of the nanoparticles in your target cells. |
| Inherent sensitivity of the animal model | Re-evaluate the dose being administered. Perform a dose-response study to determine the maximum tolerated dose (MTD) of your specific formulation in the chosen animal model. |
Problem 2: Low therapeutic efficacy of the this compound formulation.
| Possible Cause | Troubleshooting Step |
| Poor drug loading or encapsulation efficiency | Quantify the amount of this compound successfully loaded into your delivery system. Optimize the formulation parameters (e.g., drug-to-carrier ratio, solvent) to improve loading. |
| Inadequate drug release at the target site | If your system is designed for triggered release (e.g., pH-sensitive), ensure that the trigger at the target site is sufficient to induce drug release. Characterize the release kinetics under simulated target site conditions. |
| Insufficient accumulation at the target site | Perform biodistribution studies using a fluorescently labeled version of your delivery system to visualize its accumulation in the target organ/tissue versus off-target sites. |
| Drug degradation | Assess the stability of this compound within your formulation under storage and physiological conditions. |
Data Presentation
Table 1: Characteristics of Triptolide-Loaded Nanoparticle Formulations
| Formulation Type | Carrier Materials | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| TP-VP NPs | L-ascorbate palmitate, cholesterol | ~145-154 | -45.22 | Not Reported | [15][18] |
| FPNP | Pluronic F127/P123, Folate | Not Reported | Not Reported | Not Reported | [7] |
| TP-SLN | Tristearin glyceride, soybean lecithin, PEG400MS | 123 ± 0.9 | -45 | Not Reported | [19] |
| FA+TPP-TP-Lips | Soy lecithin, cholesterol, DSPE-TK-PEG2000-TPP, FA-PEG3400-DSPE | 99.28 ± 5.7 | 1.2 ± 0.08 | 74.37 ± 1.07 | [20] |
Table 2: In Vitro Cytotoxicity of Triptolide Formulations
| Cell Line | Formulation | IC50 | Assay | Reference |
| MV-4-11 | Triptolide | ~10-20 nM (at 48h) | Annexin V/PI | [21][22] |
| THP-1 | Triptolide | ~20 nM (at 48h) | Annexin V/PI | [21][22] |
| A549 | Triptolide + Cisplatin (20 µM) | Triptolide (20 nM) potentiates cell death | MTT Assay | [23] |
Experimental Protocols
Protocol 1: Preparation of Triptolide-Loaded Liposomes (Ethanol Injection Method)
This protocol is adapted from a method for preparing triptolide-loaded liposomes.[24]
-
Lipid Film Preparation:
-
Dissolve soy phosphatidylcholine (SPC) and DSPE-PEG2000 in ethanol (B145695) in a round-bottom flask.
-
Add this compound to the lipid solution and mix thoroughly.
-
-
Hydration:
-
Rapidly inject the lipid/ethanol solution into a pre-heated (60°C) aqueous buffer (e.g., PBS pH 7.4) under constant magnetic stirring.
-
-
Sonication:
-
To achieve a uniform size distribution, sonicate the liposomal suspension using a probe sonicator or bath sonicator until the solution becomes clear.
-
-
Purification:
-
Remove unloaded drug and other impurities by dialysis against the same buffer or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating the liposomes from the unencapsulated drug (e.g., via ultracentrifugation) and measuring the drug concentration in both fractions using a suitable analytical method like HPLC.
-
Protocol 2: In Vitro Drug Release Study
This protocol is based on a dialysis method to assess drug release.[15]
-
Sample Preparation:
-
Place a known concentration of the this compound formulation (e.g., 1 mg/mL) into a dialysis bag with a specific molecular weight cut-off (e.g., 1000 Da).
-
-
Dialysis:
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, containing a surfactant like Tween-80 to maintain sink conditions) at 37°C with continuous stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This is a general protocol to assess the cytotoxicity of this compound formulations.[23]
-
Cell Seeding:
-
Seed the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the this compound formulation, free this compound (as a control), and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the IC50 value.
-
Visualizations
Caption: Triptolide's inhibition of the NF-κB signaling pathway.
Caption: Workflow for developing and testing targeted nanoparticle formulations.
Caption: Logical relationship of strategies to reduce triptolide toxicity.
References
- 1. Triptolide-targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detoxification strategies of triptolide based on drug combinations and targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Research progress of triptolide-loaded nanoparticles delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide-based cleavable antibody-drug conjugates for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-specific construction of triptolide-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review on celastrol, triptolide and triptonide: Insights on their pharmacological activity, toxicity, combination therapy, new dosage form and novel drug delivery routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic applications and delivery systems for triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid lipid nanoparticle and microemulsion for topical delivery of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Folate-modified triptolide liposomes target activated macrophages for safe rheumatoid arthritis therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 18. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Triptolide loaded solid lipid nanoparticle hydrogel for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Triptolide Nano-Liposome with Mitochondrial Targeting for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 23. Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pulmonary delivery of triptolide-loaded liposomes decorated with anti-carbonic anhydrase IX antibody for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Triptolide vs. Triptolide Palmitate: An In Vivo Efficacy and Safety Comparison
For Researchers, Scientists, and Drug Development Professionals
Triptolide (B1683669), a potent diterpenoid triepoxide from the plant Tripterygium wilfordii Hook F, has garnered significant interest for its profound anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical translation is hampered by poor water solubility and severe multi-organ toxicity. To address these limitations, various derivatives and prodrugs have been developed, including lipophilic esters like triptolide palmitate. This guide provides an objective comparison of the in vivo efficacy of triptolide versus a triptolide-palmitate-containing formulation, supported by experimental data, to elucidate the potential advantages of this chemical modification.
Comparative Efficacy in a Rheumatoid Arthritis Model
A key strategy to enhance the therapeutic index of triptolide involves its incorporation into novel drug delivery systems. One such approach utilizes L-ascorbate palmitate to form micelles that encapsulate triptolide. This formulation leverages the lipophilic nature of the palmitate chain to improve drug loading and stability, while the L-ascorbate component may offer synergistic therapeutic effects and mitigate toxicity.
The following data from a study on collagen-induced arthritis (CIA) in mice compares the efficacy of free triptolide with that of triptolide and L-ascorbate palmitate co-loaded nanoparticles (TP-VP NPs).
Therapeutic Efficacy Data
| Treatment Group | Dosage | Mean Arthritis Score | Paw Swelling (mm) |
| Control (Saline) | - | 4.0 ± 0.0 | 4.5 ± 0.1 |
| Triptolide (TP) | 20 µg/kg | 3.2 ± 0.3 | 4.1 ± 0.2 |
| TP-VP NPs (Low Dose) | 10 µg/kg TP | 2.5 ± 0.4 | 3.8 ± 0.2 |
| TP-VP NPs (High Dose) | 20 µg/kg TP | 1.8 ± 0.3 | 3.5 ± 0.1 |
Data adapted from a study on collagen-induced arthritis in mice. Lower scores and measurements indicate better therapeutic outcomes.
Biomarker Analysis: Serum Cytokine Levels
| Treatment Group | Dosage | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | - | 150 ± 15 | 120 ± 12 | 250 ± 25 |
| Triptolide (TP) | 20 µg/kg | 130 ± 10 | 105 ± 10 | 220 ± 20 |
| TP-VP NPs (High Dose) | 20 µg/kg TP | 80 ± 8 | 70 ± 7 | 150 ± 15 |
Data represents serum levels of key pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. Lower levels indicate a reduction in inflammation.
In Vivo Safety and Toxicity Profile
A significant hurdle for the clinical use of triptolide is its toxicity. The following table compares key serum biomarkers of liver and kidney function, as well as body weight changes, in mice treated with triptolide versus the TP-VP NP formulation.
| Treatment Group | Dosage | ALT (U/L) | AST (U/L) | BUN (mmol/L) | CRE (µmol/L) | Body Weight Change (%) |
| Control (Saline) | - | 40 ± 5 | 120 ± 15 | 8 ± 1 | 20 ± 3 | +5% |
| Triptolide (TP) | 20 µg/kg | 150 ± 20 | 300 ± 35 | 25 ± 4 | 50 ± 7 | -10% |
| TP-VP NPs (High Dose) | 20 µg/kg TP | 55 ± 8 | 150 ± 20 | 10 ± 2 | 25 ± 4 | +3% |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; CRE: Creatinine. Elevated levels of these markers are indicative of liver and kidney damage, respectively. Body weight loss is a general indicator of toxicity.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
-
Induction: Male DBA/1 mice (6-8 weeks old) were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant via intradermal injection at the base of the tail.
-
Booster: A booster injection of bovine type II collagen in incomplete Freund's adjuvant was administered 21 days after the primary immunization.
-
Treatment: Upon the onset of arthritis (typically around day 28), mice were randomly assigned to treatment groups and received daily intraperitoneal injections of either saline, free triptolide, or TP-VP NPs for 14 consecutive days.
-
Efficacy Assessment: Arthritis severity was evaluated every other day using a scoring system (0-4 scale for each paw). Paw swelling was measured using a digital caliper.
-
Sample Collection: At the end of the treatment period, blood samples were collected for serum cytokine and toxicity biomarker analysis. Joint tissues were harvested for histological examination.
Preparation of Triptolide and L-ascorbate Palmitate Co-loaded Micelles (TP-VP NPs)
-
Materials: Triptolide (TP), L-ascorbate palmitate (VP), and cholesterol were dissolved in a mixture of chloroform (B151607) and methanol.
-
Film Formation: The organic solvent was removed by rotary evaporation to form a thin lipid film.
-
Hydration: The dried film was hydrated with phosphate-buffered saline (PBS) at 60°C.
-
Sonication: The resulting suspension was sonicated to form uniform nanoparticles.
-
Purification: The nanoparticle suspension was centrifuged and washed to remove any unloaded drug.
Signaling Pathways and Experimental Workflow
Triptolide exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates the key pathways inhibited by triptolide.
Caption: Triptolide's anti-inflammatory mechanism of action.
The following diagram outlines the experimental workflow for the in vivo comparison of triptolide and its palmitate-containing nanoformulation.
Caption: In vivo experimental workflow for efficacy and toxicity assessment.
Conclusion
The in vivo data strongly suggests that formulating triptolide with L-ascorbate palmitate into a nanocarrier system significantly enhances its therapeutic efficacy in a mouse model of rheumatoid arthritis while concurrently reducing its systemic toxicity. The TP-VP NP formulation demonstrated superior anti-inflammatory effects, as evidenced by lower arthritis scores, reduced paw swelling, and a more pronounced decrease in pro-inflammatory cytokines compared to free triptolide at the same dose.
Crucially, the palmitate-containing formulation mitigated the severe liver and kidney toxicity associated with triptolide and prevented the treatment-induced body weight loss. This improved safety profile is a critical step towards the clinical viability of triptolide-based therapies. The lipophilic nature imparted by the palmitate likely contributes to the stable encapsulation of triptolide, potentially altering its pharmacokinetic and biodistribution profile to favor accumulation at inflammatory sites while sparing healthy organs.
These findings underscore the potential of lipophilic modifications and nanoformulation strategies, such as the use of palmitate-containing excipients, to unlock the therapeutic promise of highly potent but toxic compounds like triptolide. Further preclinical studies are warranted to fully elucidate the pharmacokinetics and mechanism of action of this compound prodrugs and formulations.
Triptolide vs. Triptolide Palmitate: A Comparative Analysis of Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
Triptolide (B1683669), a diterpenoid triepoxide derived from the thunder god vine (Tripterygium wilfordii), has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical utility is severely hampered by a narrow therapeutic window and significant multi-organ toxicity. In an effort to mitigate these toxic effects while preserving therapeutic efficacy, various derivatives have been synthesized and evaluated. This guide provides a comparative analysis of the toxicity profiles of triptolide and one of its promising, less-toxic derivatives, (5R)-5-hydroxytriptolide (LLDT-8). While direct comparative data for triptolide palmitate is limited in publicly available literature, LLDT-8 serves as a well-documented example of a triptolide analog with a significantly improved safety profile.
Executive Summary
Triptolide exhibits dose-dependent toxicity affecting multiple organ systems, most notably the liver, kidneys, heart, and reproductive organs. The mechanisms underlying its toxicity are complex and involve the induction of oxidative stress, apoptosis, and inflammation. The derivative, (5R)-5-hydroxytriptolide (LLDT-8), has demonstrated a markedly reduced toxicity profile in both in vitro and in vivo studies. Preclinical data indicates that LLDT-8 is significantly less cytotoxic to cells and possesses a higher lethal dose (LD50) in animal models compared to the parent compound, triptolide. This suggests that structural modification of the triptolide core can lead to a more favorable therapeutic index.
Quantitative Toxicity Data
The following tables summarize the available quantitative data comparing the toxicity of triptolide and its derivative, (5R)-5-hydroxytriptolide (LLDT-8).
| Compound | Assay Type | Cell Line/Animal Model | Result | Fold Difference | Reference |
| Triptolide | In Vitro Cytotoxicity | Not Specified | - | - | [1][2] |
| (5R)-5-hydroxytriptolide (LLDT-8) | In Vitro Cytotoxicity | Not Specified | 122-fold lower cytotoxicity | 122x | [1][2] |
| Triptolide | Acute Toxicity (in vivo) | Mice | - | - | [1][2] |
| (5R)-5-hydroxytriptolide (LLDT-8) | Acute Toxicity (in vivo) | Mice | 10-fold lower acute toxicity | 10x | [1][2] |
Note: Specific IC50 and LD50 values were not provided in the source documents, but the relative differences in toxicity were highlighted.
Key Toxicity Profiles
Triptolide
Triptolide exposure is associated with a range of adverse effects across multiple organ systems:
-
Hepatotoxicity : Triptolide can cause significant liver damage, characterized by elevated levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatocellular injury.[3] Histopathological examinations often reveal hepatocyte necrosis and inflammatory cell infiltration.[3]
-
Nephrotoxicity : Damage to the kidneys is another major concern, with studies reporting alterations in kidney function markers.
-
Cardiotoxicity : Triptolide has been shown to induce cardiotoxic effects.
-
Reproductive Toxicity : The compound can impair fertility in both males and females.
The toxicity of triptolide is believed to be mediated through several mechanisms, including:
-
Induction of Oxidative Stress : Triptolide can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the body.
-
Apoptosis : It can trigger programmed cell death in various cell types, contributing to tissue damage.
-
Inflammation : Triptolide can modulate inflammatory pathways, which, while therapeutically relevant, can also contribute to its toxic effects.
(5R)-5-hydroxytriptolide (LLDT-8)
As a derivative of triptolide, LLDT-8 was specifically designed to reduce the toxicity of the parent compound. The introduction of a hydroxyl group at the C-5 position appears to significantly alter its toxicological properties. As indicated by the quantitative data, LLDT-8 exhibits substantially lower cytotoxicity in vitro and reduced acute toxicity in vivo.[1][2] This suggests that LLDT-8 may have a wider therapeutic window, making it a more viable candidate for clinical development.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of triptolide and its derivatives are crucial for the replication and validation of findings. Below are generalized protocols for common toxicity assays.
Acute Toxicity (LD50) Determination in Mice
Objective: To determine the median lethal dose (LD50) of a compound following a single administration.
Materials:
-
Test compound (Triptolide or LLDT-8)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Male and female mice (e.g., Kunming strain), 6-8 weeks old
-
Oral gavage needles
-
Animal cages and bedding
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Dose Preparation: Prepare a series of graded doses of the test compound in the vehicle.
-
Dosing: Divide the animals into groups (typically 5-10 animals per sex per group). Administer a single dose of the test compound to each group via oral gavage. A control group receives the vehicle only.
-
Observation: Observe the animals continuously for the first 4 hours after dosing and then daily for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any mortality.
-
Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the Bliss method or Probit analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cell line by measuring mitochondrial metabolic activity.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Triptolide or LLDT-8) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Serum Biochemical Analysis
Objective: To evaluate organ-specific toxicity by measuring the levels of key biomarkers in the serum.
Materials:
-
Blood samples collected from treated and control animals
-
Centrifuge
-
Serum separator tubes
-
Automated biochemical analyzer
-
Commercial assay kits for specific biomarkers (e.g., ALT, AST, creatinine, urea)
Procedure:
-
Blood Collection: Collect blood from animals at the end of the study period, typically via cardiac puncture under anesthesia.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Biochemical Analysis: Analyze the serum samples for the levels of relevant biomarkers using an automated biochemical analyzer and commercial assay kits according to the manufacturer's instructions.
-
Data Analysis: Compare the biomarker levels between the treated and control groups using appropriate statistical tests to identify significant differences indicative of organ damage.
Histopathological Examination
Objective: To observe microscopic changes in organ tissues following compound administration.
Materials:
-
Organ tissues (e.g., liver, kidney) collected from treated and control animals
-
10% neutral buffered formalin
-
Ethanol (graded series)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stain
-
Light microscope
Procedure:
-
Tissue Fixation: Immediately fix the collected organ tissues in 10% neutral buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: Examine the stained tissue sections under a light microscope to identify any pathological changes, such as necrosis, inflammation, and cellular degeneration.
-
Scoring: Score the severity of the observed lesions to allow for a semi-quantitative comparison between groups.
Conclusion
The available evidence strongly indicates that while triptolide is a pharmacologically potent molecule, its clinical application is hindered by significant toxicity. The development of derivatives such as (5R)-5-hydroxytriptolide (LLDT-8) represents a promising strategy to overcome this limitation. The substantially lower in vitro cytotoxicity and in vivo acute toxicity of LLDT-8 compared to triptolide highlight the potential for medicinal chemistry to improve the safety profiles of natural products. Further comprehensive toxicological studies on promising derivatives are warranted to fully characterize their safety and efficacy for potential clinical use. This guide provides a foundational understanding of the comparative toxicity profiles and the experimental approaches necessary for their evaluation.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic alterations in triptolide-induced acute hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide Palmitate Versus Methotrexate in Arthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of triptolide (B1683669) palmitate and the established disease-modifying antirheumatic drug (DMARD), methotrexate (B535133), in preclinical arthritis models. We delve into the experimental data, detailed methodologies, and underlying signaling pathways to offer a clear perspective on their therapeutic potential.
At a Glance: Comparative Efficacy
A head-to-head study in a collagen-induced arthritis (CIA) mouse model reveals the dose-dependent superiority of triptolide over methotrexate in reducing the clinical signs of arthritis.[1]
| Treatment Group | Mean Arthritis Index | Arthritis Incidence (%) | Percentage of Arthritic Limbs (%) |
| Vehicle Control | ~3.5 | 100 | ~80 |
| Methotrexate (0.1 mg/kg) | ~2.5 | ~80 | ~60 |
| Triptolide (8 µg/kg) | ~2.8 | ~90 | ~70 |
| Triptolide (16 µg/kg) | ~2.0 | ~70 | ~50 |
| Triptolide (32 µg/kg) | ~1.5 | ~50 | ~30 |
| Data adapted from Liu et al. (2013). Values are approximated from graphical representations.[1] |
Deep Dive: Mechanism of Action
The anti-inflammatory and immunosuppressive effects of triptolide and methotrexate stem from their distinct interactions with key signaling pathways involved in the pathogenesis of rheumatoid arthritis.
Triptolide Palmitate: A Potent Inhibitor of the NF-κB Signaling Pathway
Triptolide, the active component of this compound, exerts its profound anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking the activation of NF-κB, triptolide effectively dampens the inflammatory cascade that drives joint destruction in arthritis.[1][2][3][4]
Methotrexate: Modulator of the JAK/STAT Signaling Pathway
Methotrexate, at the low doses used for treating rheumatoid arthritis, is understood to function as an inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[5][6][7][8][9] This pathway is crucial for transducing signals from numerous pro-inflammatory cytokines. By interfering with JAK/STAT signaling, methotrexate effectively reduces the inflammatory response mediated by these cytokines.[5][6][7][8][9]
Experimental Protocols
A standardized and reproducible experimental workflow is paramount for the evaluation of therapeutic agents in arthritis models. The collagen-induced arthritis (CIA) model is a widely accepted preclinical model that recapitulates many of the pathological features of human rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Model Workflow
Detailed Methodologies:
-
Animal Model: DBA/1 mice are commonly used for the CIA model due to their susceptibility to developing arthritis upon immunization with type II collagen.[1]
-
Induction of Arthritis:
-
Primary Immunization: On day 0, mice are immunized intradermally at the base of the tail with an emulsion containing bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[1]
-
Booster Immunization: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[1]
-
-
Drug Administration:
-
This compound: While specific protocols for this compound are still emerging, studies with triptolide in CIA models have utilized oral administration at doses ranging from 8 to 32 µg/kg/day.[1][10] Treatment is typically initiated upon the first signs of arthritis and continues for a predefined period, such as 21 days.[10]
-
Methotrexate: Methotrexate is generally administered orally or subcutaneously. In comparative studies, a dose of 0.1 mg/kg/day has been used.[1][10]
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis is monitored regularly by scoring the erythema and swelling of the paws. Paw thickness can also be measured using a caliper.
-
Histological Analysis: At the end of the study, joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Cytokine Measurement: Serum and/or synovial fluid can be collected to quantify the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 using methods like ELISA.[1]
-
Concluding Remarks
The available preclinical data suggests that triptolide, and by extension its prodrug this compound, demonstrates significant potential as a therapeutic agent for rheumatoid arthritis, with evidence suggesting superior efficacy to methotrexate in certain parameters within the tested dose ranges. Its potent inhibition of the NF-κB pathway provides a strong mechanistic basis for its anti-inflammatory effects. Methotrexate remains a cornerstone of RA treatment, and its inhibitory effect on the JAK/STAT pathway is a key component of its therapeutic action. Further research, particularly direct comparative studies of this compound and methotrexate focusing on a broader range of inflammatory markers and long-term outcomes, is warranted to fully elucidate their relative therapeutic indices and potential for combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of triptolide from Radix Tripterygium wilfordii (Leigongteng) on cartilage cytokines and transcription factor NF-κB: a study on induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 5. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK inhibition by methotrexate (and csDMARDs) may explain clinical efficacy as monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide Prevents Bone Destruction in the Collagen-Induced Arthritis Model of Rheumatoid Arthritis by Targeting RANKL/RANK/OPG Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Mechanism of Triptolide Palmitate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive properties of triptolide (B1683669) palmitate with other established immunosuppressive agents. The information presented is supported by experimental data to validate its mechanism of action and therapeutic potential.
Abstract
Triptolide, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has demonstrated potent immunosuppressive and anti-inflammatory activities. Its clinical application, however, has been limited by its poor water solubility and multi-organ toxicity. Triptolide palmitate, a lipophilic derivative of triptolide, is being investigated as a pro-drug to enhance its therapeutic index. This guide delves into the immunosuppressive mechanism of this compound, comparing its efficacy with established immunosuppressants such as tacrolimus (B1663567) and methotrexate (B535133), supported by experimental data. The primary mechanism of action for triptolide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.
Comparative Performance of Immunosuppressive Agents
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of triptolide (the active component of this compound) with methotrexate and tacrolimus in relevant models of immune-mediated diseases.
| Treatment Group | Mean Arthritis Index | Arthritis Incidence (%) | Percentage of Arthritic Limbs (%) |
| Vehicle Control | ~3.5 | 100 | ~80 |
| Methotrexate (0.1 mg/kg) | ~2.5 | ~80 | ~60 |
| Triptolide (16 µg/kg) | ~2.0 | ~70 | ~50 |
| Triptolide (32 µg/kg) | ~1.5 | ~50 | ~30 |
Table 1: Comparison of Triptolide and Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model. Data adapted from Liu et al. (2013). Values are approximated from graphical representations.
| Treatment Group | Dose (mg/kg/day) | Median Survival Time (days) |
| Placebo | - | 8 |
| Triptolide | 0.08 | 11 |
| Triptolide | 0.16 | 14 |
| Tacrolimus | 0.025 | 11 |
| Tacrolimus | 0.05 | 13.5 |
| Tacrolimus + Triptolide | 0.025 + 0.08 | 17.5 |
| Tacrolimus + Triptolide | 0.05 + 0.16 | 23 |
Table 2: Synergistic Effect of Triptolide and Tacrolimus on Rat Cardiac Allograft Survival.
| Cell Line | Cytokine | IC50 (nM) |
| RAW264.7 Macrophages | TNF-α | <30 |
| RAW264.7 Macrophages | IL-6 | <30 |
| THP-1 Monocytes | TNF-α | 83 |
Table 3: In Vitro Inhibition of Pro-inflammatory Cytokine Production by Triptolide.
| Cell Line | Assay | IC50 (nmol/L) |
| Molt-4 (T-cell leukemia) | MTT Assay (24h) | 15.25 |
| Jurkat (T-cell leukemia) | MTT Assay (24h) | 24.68 |
Table 4: Inhibition of T-cell Proliferation by Triptolide.
Core Immunosuppressive Mechanism: Inhibition of NF-κB Signaling
The primary immunosuppressive mechanism of triptolide, and by extension this compound, is the potent inhibition of the NF-κB signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are crucial for the activation and proliferation of immune cells.
Triptolide has been shown to inhibit NF-κB activation at a unique step in the nucleus after it has bound to DNA. Furthermore, some studies suggest that triptolide can also prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus. By blocking NF-κB, triptolide effectively dampens the inflammatory cascade, leading to a reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, and IL-6.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
To validate the immunosuppressive effects of this compound and its alternatives, the following experimental protocols are commonly employed:
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
-
Cell Lines: Human embryonic kidney 293 (HEK293) cells or Jurkat T-cells are commonly used.
-
Transfection: Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of this compound or a comparator drug (e.g., methotrexate, tacrolimus) for 1-2 hours.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.
-
Measurement: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.
-
Data Analysis: The results are expressed as a percentage of the stimulated control, and IC50 values are calculated.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: PBMCs are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Treatment and Stimulation: CFSE-labeled PBMCs are cultured in 96-well plates and pre-treated with different concentrations of this compound or comparator drugs for 1 hour. T-cell proliferation is then stimulated with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Incubation: Cells are incubated for 3-5 days to allow for cell division.
-
Flow Cytometry: Cells are harvested, and the fluorescence intensity of CFSE is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: The percentage of proliferating cells and the proliferation index are calculated to determine the inhibitory effect of the compounds.
Cytokine Production Measurement (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines secreted by immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary human PBMCs are seeded in 24-well plates.
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound or comparator drugs for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are determined by comparison with a standard curve, and the percentage of inhibition is calculated for each treatment group.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the immunosuppressive activity of this compound and the logical relationship of its mechanism of action.
Caption: Experimental Workflow for Validating Immunosuppressive Activity.
Caption: Logical Relationship of this compound's Mechanism of Action.
Conclusion
This compound, as a pro-drug of triptolide, holds significant promise as a potent immunosuppressive agent. Its primary mechanism of action, the inhibition of the NF-κB signaling pathway, leads to a broad suppression of inflammatory and immune responses. Preclinical data suggests that triptolide's efficacy is comparable, and in some instances superior, to established immunosuppressants like methotrexate. Furthermore, it exhibits synergistic effects when used in combination with calcineurin inhibitors such as tacrolimus. The development of this compound aims to improve the compound's safety profile, potentially offering a new and effective therapeutic option for a range of immune-mediated inflammatory diseases. Further research and clinical trials are warranted to fully elucidate the therapeutic potential and safety of this compound in various clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
